Lafutidine
Description
This compound has been investigated in Peptic Ulcer, Community-acquired Pneumonia, and Gastroesophageal Reflux Disease (GERD).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZQAVXSMUKBPD-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046434 | |
| Record name | Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118288-08-7, 206449-93-6 | |
| Record name | Lafutidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118288-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lafutidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lafutidine [INN:JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lafutidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAFUTIDINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lafutidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Profile and Mechanistic Action of Lafutidine
Elucidation of Histamine (B1213489) H2-Receptor Antagonism
Lafutidine's primary mechanism involves blocking histamine H2 receptors located on the parietal cells in the stomach lining patsnap.compatsnap.comontosight.ai. By binding to these receptors, This compound (B194869) inhibits the action of histamine, a key stimulant of gastric acid secretion patsnap.compatsnap.comontosight.ai. This antagonism leads to a significant reduction in stomach acid production patsnap.comontosight.ai.
Targeting Parietal Cell Histamine H2 Receptors
This compound selectively binds to histamine H2 receptors on the basolateral surface of gastric parietal cells ontosight.ai. This binding prevents histamine from activating these receptors, thereby blocking the signaling pathway that leads to gastric acid secretion ontosight.ai.
Modulation of Gastric Acid Secretion: Diurnal and Nocturnal Effects
This compound has been shown to promptly inhibit gastric acid secretion not only during the night but also during the day nih.govnih.gov. This contrasts with some conventional H2 receptor antagonists nih.gov. Studies in humans have demonstrated that this compound noticeably elevates both daytime and nocturnal intragastric pH cabidigitallibrary.org. This compound inhibits daytime gastric acid secretion not only by blocking H2 receptors but also through indirect actions mediated by nitric oxide researchgate.net.
Mechanistic Basis of Gastroprotective Actions
Beyond its acid-suppressing effects, this compound possesses distinct gastroprotective properties patsnap.comzuventus.com. This mucosal protective action adds an extra layer of efficacy, contributing to protection against gastric mucosal injury patsnap.com.
Enhancement of Gastric Mucus and Bicarbonate Secretion
Research indicates that this compound can enhance the secretion of gastric mucus and bicarbonate, which are crucial components of the stomach's protective lining patsnap.compatsnap.comzuventus.com. This compound's gastroprotective action includes increasing mucin biosynthesis, partly via stimulation of nitric oxide production, and increasing the thickness of the surface mucus gel layer cabidigitallibrary.orgzuventus.comnih.govactascientific.com. It also helps in maintaining the bicarbonate response cabidigitallibrary.orgzuventus.comactascientific.com.
Regulation of Gastric Mucosal Blood Flow
This compound has been observed to increase gastric mucosal blood flow patsnap.comzuventus.comrad-ar.or.jp. This effect is thought to be mediated through mechanisms involving capsaicin-sensitive afferent nerves and nitric oxide actascientific.comdovepress.comwjgnet.com. Increased blood flow supports the repair and regeneration of the gastric lining patsnap.com. This compound activates calcitonin gene-related peptide (CGRP), which results in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow wikipedia.orgnih.govingentaconnect.com.
Role of Capsaicin-Sensitive Afferent Neurons
Stimulation of Calcitonin Gene-Related Peptide (CGRP) Release
This compound has been shown to activate capsaicin-sensitive afferent neurons, leading to the release of Calcitonin Gene-Related Peptide (CGRP) nih.govwjgnet.comresearchgate.net. CGRP is a neuropeptide with various gastroprotective effects, including increasing gastric mucosal blood flow and stimulating mucus secretion nih.govjpp.krakow.pl. Studies in rats have demonstrated that this compound enhances CGRP release from the stomach, particularly when stimulated by capsaicin (B1668287) nih.gov. This effect is considered a key mechanism in this compound's gastroprotective action nih.gov. Research in healthy human volunteers also indicated that this compound significantly increases plasma CGRP levels, and the amount released correlates with the area under the this compound concentration-time curve nih.govnih.gov.
| Study Type | Subject | Stimulus | This compound Effect on CGRP Release | Citation |
| In vitro | Rat stomach | Basal | No effect | nih.gov |
| In vitro | Rat stomach | Capsaicin (submaximal) | Dose-dependently enhanced | nih.gov |
| In vivo | Human | Oral this compound | Significantly increased plasma levels | nih.govnih.gov |
| Study Type | Subject | This compound Effect on Somatostatin (B550006) Levels | Citation |
| In vivo | Human | Significantly increased plasma levels | nih.govnih.gov |
Nitric Oxide (NO) Pathway Modulation
This compound influences the nitric oxide (NO) pathway, which plays a role in regulating gastric mucosal blood flow and contributing to gastroprotection nih.govwjgnet.comresearchgate.net. This compound has been shown to enhance NO production, particularly in the presence of low-dose capsaicin stimulation nih.gov. While this compound alone may not significantly affect basal NO levels, its ability to enhance NO production in response to stimuli contributes to its mucosal protective effects, including increased mucin biosynthesis and maintenance of gastric mucosal blood flow nih.govzuventus.com.
| Study Type | Subject | Stimulus | This compound Effect on NO Production | Citation |
| In vitro | Rat stomach | Basal | No effect | nih.gov |
| In vitro | Rat stomach | Capsaicin (low dose) | Enhanced | nih.gov |
Influence on Transient Receptor Potential Channel V1 (TRPV1) Signaling
This compound's interaction with capsaicin-sensitive afferent nerves involves the Transient Receptor Potential Channel V1 (TRPV1), although the exact nature of this interaction is complex nih.govwjgnet.comjpp.krakow.pl. Studies suggest that while this compound modulates the activity of capsaicin-sensitive afferent nerves, this effect may not be mediated through direct binding to the TRPV1 receptor nih.govwjgnet.com. Research indicates that this compound does not affect the specific binding of resiniferatoxin, a high-affinity TRPV1 ligand, to TRPV1 nih.govwjgnet.com. However, intact TRPV1 signaling appears essential for the activation of sensory afferent neurons induced by this compound, suggesting an indirect influence on this pathway jpp.krakow.pljpp.krakow.pl.
Cellular and Tissue-Level Protective Mechanisms
Beyond modulating neuropeptides and signaling pathways, this compound also exerts protective effects at the cellular and tissue levels, contributing to mucosal integrity and repair.
Acceleration of Epithelial Restitution
This compound has been shown to accelerate epithelial restitution, the process by which damaged epithelial cells migrate to cover mucosal defects nih.govwjgnet.comkarger.comtandfonline.comtandfonline.com. This action is considered important for the healing of gastric and duodenal ulcers nih.gov. Studies in rats have demonstrated that this compound promotes the recovery of transmucosal potential difference reduction induced by noxious agents like ammonia (B1221849), an indicator of improved epithelial barrier function nih.govthieme-connect.com. This effect on epithelial restitution is reported to be mediated by sensory neurons karger.com.
Inhibition of Neutrophil Activation
This compound inhibits neutrophil activation, which is a key process in the inflammatory response that can contribute to mucosal injury wikipedia.orgwikipedia.orgnewdrugapprovals.orgncats.io. By reducing neutrophil activation, this compound helps to prevent damage caused by inflammation and the release of harmful mediators wikipedia.orgwikipedia.orgnewdrugapprovals.orgncats.iozuventus.com. This inhibitory effect on neutrophil activation is considered one of the mechanisms by which this compound provides protection against mucosal inflammation zuventus.com.
| Cellular/Tissue Mechanism | This compound Effect | Citation |
| Epithelial Restitution | Accelerates recovery of mucosal damage | nih.govkarger.comnih.govthieme-connect.com |
| Neutrophil Activation | Inhibits activation, reducing inflammatory injury | wikipedia.orgwikipedia.orgnewdrugapprovals.orgncats.iozuventus.com |
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory effects in experimental models of gastrointestinal damage. Studies in rats have shown that this compound can ameliorate indomethacin-induced small intestinal damage by inhibiting inflammation. This effect is associated with a decrease in neutrophil infiltration and reduced expression of inflammatory cytokines such as IL-1β and TNF-α in intestinal tissue karger.comnih.gov. Furthermore, this compound has been shown to suppress increased myeloperoxidase (MPO) activity and inflammatory cytokine expression in models of intestinal mucositis induced by 5-fluorouracil (B62378) jpp.krakow.pl. In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, this compound dose-dependently reduced the severity of colitis and mitigated increases in MPO activity nih.gov. These anti-inflammatory actions appear to be mediated, at least partly, through capsaicin-sensitive afferent neurons jpp.krakow.plnih.govkarger.com.
Histamine H2-Receptor Independent Mechanisms
Beyond its primary action as a histamine H2-receptor antagonist, this compound exhibits mechanisms that contribute to its effects independently of H2 receptor blockade.
While this compound inhibits gastric acid secretion by blocking H2 receptors on parietal cells patsnap.com, it also influences gastric acidity through H2 receptor-independent pathways. Studies in rats have shown that this compound can decrease intragastric acidity following exposure to excess HCl, an effect not explained solely by its antisecretory activity nih.govnih.gov. This reduction in acidity appears to involve the dilution and/or enhanced emptying of the acid load into the duodenum nih.govnih.gov. Additionally, this compound has been suggested to inhibit daytime gastric acid secretion through nitric oxide-mediated and histamine-independent indirect actions nih.gov. The antisecretory action of this compound in response to stimuli like carbachol (B1668302) has been shown to be partly reversed by nitric oxide synthase inhibitors, further supporting the involvement of nitric oxide nih.gov.
This compound has been observed to inhibit vagal afferent signaling, particularly in response to gastric acid insults. In rats, this compound reduced the expression of c-Fos in the nucleus tractus solitarii (NTS) evoked by gastric acid challenge, suggesting an inhibition of the afferent signaling of a gastric acid insult nih.govnih.gov. This attenuation of vagal afferent signaling may contribute to a reduction in acid-induced gastric pain nih.govnih.gov. While vagal afferents appear to be inhibited via an H2 receptor-dependent mechanism, this is distinct from the mechanism involving capsaicin-sensitive spinal afferents which are activated by this compound nih.gov.
Direct and Indirect Pathways of Acid Inhibition
Interactions with Gastrointestinal Peptides and Hormones
This compound interacts with various gastrointestinal peptides and hormones, influencing their plasma concentrations.
Impact on Plasma CGRP and Somatostatin Concentrations
This compound has been shown to increase plasma concentrations of calcitonin gene-related peptide (CGRP) and somatostatin in humans. Following oral administration of this compound, significant increases in plasma somatostatin levels have been observed at various time points (e.g., 20 to 120 minutes), and in CGRP levels (e.g., 40 to 120 minutes) compared to placebo nih.govjst.go.jpresearchgate.netresearchgate.netjst.go.jp. The increase in plasma CGRP and somatostatin levels appears to correlate with the area under the this compound concentration-time curve nih.gov. This elevation in CGRP and somatostatin levels is suggested to contribute to this compound's effects, including the inhibition of postprandial acid secretion and its gastroprotective activity nih.govdrugbank.com. This compound's ability to increase intracellular Ca2+ concentration in endothelial cells may lead to the release of CGRP glpbio.com. Increased plasma somatostatin levels induced by this compound may also contribute to decreased gastrin secretion, subsequently inhibiting parietal cells and reducing gastric acid secretion glpbio.com.
Here is a table summarizing the observed changes in plasma peptide levels after this compound administration:
| Peptide | Observed Change in Plasma Level | Timeframe of Significant Change (minutes) | Reference |
| Somatostatin | Significant Increase | 20 to 120 | nih.govjst.go.jpresearchgate.netjst.go.jp |
| CGRP | Significant Increase | 40 to 120 | nih.govjst.go.jpresearchgate.netjst.go.jp |
Effects on Secretin, Gastrin, and Motilin Levels
Here is a table summarizing the observed changes in other plasma peptide levels after this compound administration:
| Peptide | Observed Change in Plasma Level | Reference |
| Secretin | Reduced Physiological Release | nih.govjst.go.jpresearchgate.netjst.go.jp |
| Gastrin | Not consistently altered | nih.govjst.go.jpresearchgate.netjst.go.jpnih.gov |
| Motilin | Not altered | nih.govjst.go.jpresearchgate.netjst.go.jp |
Pharmacokinetic and Pharmacodynamic Investigations of Lafutidine
Pharmacokinetic Characteristics
The pharmacokinetic profile of lafutidine (B194869) describes its movement through the body over time.
Absorption Dynamics and Rate Profile
This compound is absorbed after oral administration, primarily from the upper part of the small intestine. ijsred.com Its absorption is relatively rapid, with peak plasma concentrations typically reached within 1 to 3 hours after oral administration. patsnap.comontosight.ai Studies have reported mean times to reach maximal plasma concentration (tmax) ranging from approximately 0.95 to 1.84 hours in healthy subjects under fasting conditions, depending on the specific formulation and population studied. wjgnet.comnih.govnih.govresearchgate.net
Interactive Table 1: Absorption Parameters of this compound (Fasting Conditions)
| Parameter | Mean Value (h) | Standard Deviation (h) | Study Population | Source |
| tmax (Test) | 0.95 | 0.24 | Healthy Indian | nih.govnih.govresearchgate.net |
| tmax (Reference) | 1.01 | 0.29 | Healthy Indian | nih.govnih.govresearchgate.net |
| tmax | 1.84 | - | Healthy Japanese | wjgnet.com |
| tmax | 1.60 | 0.40 | Healthy Chinese | wjgnet.com |
| tmax | 1.5 | 0.3 | Human (capsules) | ingentaconnect.com |
| tmax | 1.6 | 0.3 | Human (tablets) | ingentaconnect.com |
This compound belongs to Class II of the Biopharmaceutics Classification System (BCS), characterized by high permeability and low solubility. Its high lipophilicity (log P value of 3.8) contributes to its ability to traverse cellular membranes, facilitating absorption. patsnap.com
Effect of Food Intake on Absorption Kinetics
Studies investigating the effect of food on this compound's pharmacokinetics have shown that food intake does not significantly affect the extent of absorption, as measured by the area under the plasma concentration-time curve (AUC). researchgate.netbiocrick.comnih.gov However, food does tend to reduce the rate of absorption, resulting in a delayed time to reach peak plasma concentration (tmax). researchgate.netbiocrick.comnih.gov This suggests that while the total amount of this compound absorbed remains similar, the presence of food in the gastrointestinal tract slows down the absorption process.
Dose Proportionality and Accumulation Studies
Pharmacokinetic studies have indicated that the pharmacokinetics of this compound show dose proportionality within a certain range, meaning that the exposure to the drug (e.g., AUC and Cmax) increases proportionally with increasing dose. researchgate.netbiocrick.comnih.gov Studies evaluating multiple doses have shown no significant accumulation of this compound with repeated administration. researchgate.netbiocrick.comnih.gov The relatively short elimination half-life of this compound contributes to the lack of significant accumulation upon multiple dosing. patsnap.comzuventus.co.in
Population-Specific Bioequivalence Assessment
Interactive Table 2: Bioequivalence Parameters (Test vs. Reference Formulation, 10 mg single dose, Fasting)
| Parameter | Test Mean ± SD (ng/mL or ng.h/mL) | Reference Mean ± SD (ng/mL or ng.h/mL) | Test/Reference Ratio (90% CI) | Source |
| Cmax | 265.15 ± 49.84 | 246.79 ± 29.30 | [80.00, 125.00] | nih.govnih.govresearchgate.net |
| AUC(0-t) | 1033.13 ± 298.74 | 952.93 ± 244.07 | [80.00, 125.00] | nih.govnih.govresearchgate.net |
| AUC(0-∞) | 1047.61 ± 301.22 | 964.21 ± 246.45 | [80.00, 125.00] | nih.govnih.govresearchgate.net |
Another study in human volunteers assessed the bioequivalence of this compound capsules and tablets, reporting similar pharmacokinetic parameters including t1/2, tmax, Cmax, AUC0-12, and AUC0-∞, with a relative bioavailability of approximately 101.1%. ingentaconnect.com
Elimination Pathways and Clearance Profiles
This compound is primarily metabolized in the liver, with subsequent excretion of metabolites and some unchanged drug. patsnap.comzuventus.co.inmims.com The main enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, particularly CYP3A4 and, to a lesser extent, CYP2D6. zuventus.co.inmims.comijpsr.com Hydroxylated and sulfonyl this compound have been identified as major metabolites. zuventus.co.in
Elimination of this compound and its metabolites occurs primarily via the urine, although a significant portion is also excreted in bile. patsnap.comzuventus.co.inmims.com The elimination half-life (t1/2) of this compound is relatively short, generally ranging from 1 to 3 hours. patsnap.comzuventus.co.in Studies have reported mean half-lives of approximately 1.92 ± 0.94 hours and 2.05 ± 1.01 hours in healthy subjects. nih.govnih.govresearchgate.netzuventus.co.in The short half-life contributes to the lack of accumulation upon repeated dosing. patsnap.comzuventus.co.in
Interactive Table 3: Elimination Half-life of this compound
| Parameter | Mean Value (h) | Standard Deviation (h) | Study Population | Source |
| t1/2 | 1.92 | 0.94 | Healthy Indian | nih.govnih.govresearchgate.netzuventus.co.in |
| t1/2 | 2.05 | 1.01 | Healthy Indian | nih.govnih.govresearchgate.net |
| t1/2 | 3.51 | 0.49 | Human (capsules) | ingentaconnect.com |
| t1/2 | 3.44 | 0.53 | Human (tablets) | ingentaconnect.com |
Pharmacodynamic Responses
This compound exerts its primary pharmacodynamic effect by selectively blocking histamine (B1213489) H₂ receptors located on the parietal cells in the stomach lining. wikipedia.orgpatsnap.comontosight.ai This action inhibits the binding of histamine, a key stimulant of gastric acid secretion, thereby reducing the production of stomach acid. wikipedia.orgpatsnap.comontosight.ai This leads to a decrease in the acidity of the gastric environment.
Beyond its H₂ receptor antagonism, this compound also possesses gastroprotective properties, contributing to its multimodal mechanism of action. wikipedia.orgingentaconnect.com It has been shown to enhance the production of mucin and bicarbonate in the gastric mucosa, which are essential components of the protective barrier against gastric acid. patsnap.com Additionally, this compound can increase gastric blood flow, supporting the repair and regeneration of the gastric lining. patsnap.com These protective effects are thought to be mediated, in part, by capsaicin-sensitive afferent neurons involving calcitonin gene-related peptide (CGRP) and nitric oxide (NO). ingentaconnect.comnih.govmedchemexpress.com this compound has been shown to increase plasma somatostatin (B550006) levels, which can further decrease gastrin release and subsequently reduce gastric acid secretion. wjgnet.com
The pharmacodynamic response of this compound, particularly the reduction in gastric acid secretion, exhibits a relatively rapid onset of action. patsnap.comontosight.ai Studies comparing this compound with other H₂ receptor antagonists have suggested a potent and long-lasting inhibition of histamine-induced effects. ingentaconnect.com The relationship between plasma concentration and pharmacodynamic effect for this compound may involve an equilibration delay between the plasma and the effect site, suggesting the need for an effect site compartment in pharmacodynamic modeling. researchgate.net
Correlation Between Plasma Concentration and Gastric Acid Suppression
Studies investigating the relationship between this compound plasma concentration and its effect on gastric acid suppression have been conducted to understand its pharmacokinetic/pharmacodynamic (PK/PD) profile. Following oral administration, this compound is rapidly absorbed, with plasma concentrations increasing promptly. patsnap.comnih.govresearchgate.net The degree of gastric acid suppression, often measured by changes in intragastric pH, is correlated with the plasma concentration of this compound. nih.govresearchgate.net
However, the relationship between plasma concentration and the magnitude of gastric acid inhibition is not always a simple, direct linear correlation. jnmjournal.org Research indicates that while plasma levels rise and fall, the effect on gastric acid suppression may exhibit a time delay, suggesting that the concentration at the effect site (the parietal cells in the stomach) might lag behind the plasma concentration. nih.govresearchgate.netresearchgate.netcertara.com This disequilibrium between plasma concentration and the observed pharmacodynamic effect is a key characteristic of this compound's PK/PD profile. nih.govresearchgate.netresearchgate.net
Onset and Duration of Gastric Acid Inhibitory Effects
This compound has been shown to promptly suppress gastric acid secretion, contributing to its utility in conditions requiring rapid acid control. wjgnet.comnih.gov Its onset of action is considered relatively quick compared to some other acid-suppressing medications, such as proton pump inhibitors (PPIs), which require time to accumulate in parietal cells and inhibit the proton pump. nih.govcabidigitallibrary.org Studies have reported that this compound can have a prompter onset of action in the early phase (1-6 hours) after administration. nih.govcabidigitallibrary.org
This compound inhibits both daytime (postprandial) and nighttime gastric acid secretion. wjgnet.comnih.govnih.gov The duration of its acid inhibitory effect can last for several hours. patsnap.com While H2RAs generally have a shorter duration of action compared to PPIs, this compound's multimodal actions may contribute to its sustained effect on acid control and mucosal protection. wjgnet.compatsnap.comresearchgate.netnih.gov
Hysteresis Loop Analysis in Pharmacokinetic/Pharmacodynamic Modeling
Hysteresis loop analysis is a valuable tool in PK/PD modeling to visualize and understand the time-dependent relationship between drug concentration and pharmacological effect. certara.comnih.govfinchstudio.io A hysteresis loop occurs when the plot of drug effect versus plasma concentration traces different paths during the absorption and elimination phases. certara.comnih.gov This indicates a disequilibrium between the measured plasma concentration and the concentration or events occurring at the actual site of drug action. certara.comnih.govfinchstudio.io
In the case of this compound, studies comparing its PK/PD properties with other H2RAs like famotidine (B1672045) have revealed the presence of an anticlockwise hysteresis loop when plotting intragastric pH change (as a measure of gastric acid suppression) against plasma concentration. nih.govresearchgate.netresearchgate.net An anticlockwise loop suggests that for a given plasma concentration, the pharmacodynamic effect is greater during the elimination phase than during the absorption phase. nih.gov This pattern indicates a delay in the equilibration between the plasma compartment and the effect compartment where this compound exerts its primary action on gastric acid secretion. nih.govresearchgate.netresearchgate.netcertara.comnih.gov
The presence of this hysteresis loop for this compound, in contrast to a more parallel relationship observed with famotidine, highlights differences in their PK/PD characteristics and suggests the need for an effect compartment model in PK/PD analysis to accurately describe the observed relationship. nih.govresearchgate.netresearchgate.netcertara.com This modeling approach accounts for the time delay in the drug reaching or acting at the site of effect, providing a more comprehensive understanding of how this compound's concentration profile translates into its gastric acid inhibitory effects over time. certara.comnih.gov
Illustrative Data Table: Plasma Concentration and Intragastric pH Change (Simulated Data based on Research Findings)
| Time (hours) | Plasma Concentration (ng/mL) | Intragastric pH | Change in pH (vs. Baseline) |
| 0 | 0 | 1.5 | 0 |
| 0.5 | 50 | 2.8 | 1.3 |
| 1 | 150 | 4.5 | 3.0 |
| 1.5 | 220 | 5.1 | 3.6 |
| 2 | 200 | 5.3 | 3.8 |
| 3 | 120 | 5.0 | 3.5 |
| 4 | 70 | 4.2 | 2.7 |
| 6 | 30 | 3.1 | 1.6 |
| 8 | 10 | 2.2 | 0.7 |
Note: This table presents simulated data for illustrative purposes only, based on general trends observed in research regarding the relationship between H2RA plasma concentration and intragastric pH. Specific values may vary depending on the study design, dosage, and individual variability.
Illustrative Data Table: Onset of Gastric Acid Inhibition (Time to Reach pH > 4)
| Treatment Group | Time to Reach pH > 4 (minutes) |
| This compound | 30 - 60 |
| Comparator A | 60 - 120 |
| Comparator B | 90 - 150 |
Note: This table presents simulated data for illustrative purposes, reflecting potential differences in the onset of action based on comparative studies. Actual times may vary.
Clinical Efficacy and Comparative Effectiveness Research of Lafutidine
Efficacy in Gastrointestinal Disorders
Lafutidine (B194869) has been investigated for its effectiveness across a range of gastrointestinal conditions characterized by excessive gastric acid or impaired mucosal integrity.
Management of Gastric and Duodenal Ulcers
This compound is indicated for the treatment of gastric and duodenal ulcers. wjgnet.comrad-ar.or.jp Clinical studies have demonstrated its ability to promote the healing of these ulcers. For instance, in a study involving patients with peptic ulcers (over 5 mm in diameter), complete ulcer cure was observed in 72.0% of patients treated with this compound after 4 weeks. zuventus.comzenodo.org Another study reported a gastric ulcer healing rate of 92.1% in the this compound group, showing better healing than famotidine (B1672045) in patients with large ulcers (10 mm or more). zuventus.com this compound has also shown high effectiveness against NSAID-induced ulcers, reducing ulcer relapse after treatment discontinuation. zuventus.com Furthermore, studies comparing this compound and rabeprazole (B1678785) in treating post-endoscopic submucosal dissection (ESD) gastric ulcers found equivalent therapeutic effects between the two drugs, with comparable ulcer size reduction rates and ulcer stages after 4 weeks. nih.gov
Treatment of Gastric Mucosal Lesions in Gastritis
This compound is used for the improvement of gastric mucosal lesions associated with acute gastritis and acute exacerbation of chronic gastritis. wjgnet.comrad-ar.or.jp Research indicates that this compound can accelerate the healing of mucosal injuries in chronic gastritis models. zuventus.com In patients with gastritis, this compound has been reported to reduce inflammation and strengthen the mucus barrier. zuventus.com A study showed complete cure of gastritis in 100% of patients treated with this compound after 4 weeks. zuventus.comzenodo.org
Intervention in Gastroesophageal Reflux Disease (GERD) and Reflux Esophagitis
This compound is utilized in the treatment of GERD and reflux esophagitis. patsnap.comrad-ar.or.jp Studies have investigated its efficacy in healing and providing symptom relief for these conditions. In a multi-center trial, this compound was found to be non-inferior to famotidine in the healing of reflux esophagitis, with healing rates after 8 weeks of 70.14% for this compound and 63.45% for famotidine. nih.govresearchgate.net this compound was also superior to famotidine in terms of symptom relief for reflux esophagitis. nih.govresearchgate.net However, a study comparing this compound with lansoprazole (B1674482) in Japanese patients with mild GERD (grade A reflux esophagitis) concluded that the clinical efficacy of this compound was inferior to that of lansoprazole regarding the severity of heartburn during both initial and maintenance treatment. nih.govwjgnet.com
Utility in Uninvestigated Dyspepsia
This compound has been explored for its utility as an empirical therapy in patients with uninvestigated dyspepsia. A randomized, multicentric trial comparing this compound and rabeprazole in patients with heartburn-dominant uninvestigated dyspepsia showed that both drugs provided symptom relief. dntb.gov.uaresearchgate.net At the end of 4 weeks, a significant difference was observed for symptom relief (89.90% for this compound versus 65.26% for rabeprazole) and symptom resolution (70.71% for this compound versus 25.26% for rabeprazole), suggesting superior efficacy of this compound in this subgroup. researchgate.net Another study comparing this compound and pantoprazole (B1678409) in uninvestigated dyspepsia found comparable proportions of patients showing symptom relief or symptom resolution at both 4 and 8 weeks. nih.gov
Healing Quality Assessment for Ulcerative Lesions
The quality of ulcer healing is considered important for reducing the incidence of relapse. zuventus.com Evidence suggests that this compound can improve the quality of gastric ulcer healing in humans. zuventus.com Direct evidence of promoting better quality of ulcer healing, assessed by chromoendoscopy, has been reported with this compound in a placebo-controlled trial. nih.gov
Comparative Clinical Studies
Comparative clinical studies have evaluated the efficacy of this compound against other acid-suppressive medications, particularly other H2RAs and proton pump inhibitors (PPIs).
Studies comparing this compound with famotidine in reflux esophagitis have shown this compound to be non-inferior in healing rates and superior in symptom relief. nih.govresearchgate.net In the management of gastric and duodenal ulcers, this compound has shown comparable cure rates to rabeprazole in some studies, while demonstrating a better H. pylori eradication rate. zuventus.comzenodo.org
However, comparisons with PPIs for GERD have yielded mixed results. While this compound was found to be inferior to lansoprazole in reducing heartburn severity in mild GERD nih.govwjgnet.com, studies in uninvestigated dyspepsia have suggested comparable efficacy to pantoprazole and potentially superior symptom relief compared to rabeprazole in heartburn-dominant cases. researchgate.netnih.gov The potential for this compound's additional gastroprotective mechanisms, independent of acid suppression, may contribute to its effects observed in comparative studies. patsnap.comnih.gov
| Condition | Comparator | Outcome | This compound Efficacy | Comparator Efficacy | Reference |
| Gastric/Duodenal Ulcers (Endoscopic Cure Rate at 4 weeks) | Rabeprazole | Complete Cure of Gastritis | 100% | 95.24% | zuventus.comzenodo.org |
| Gastric/Duodenal Ulcers (Endoscopic Cure Rate at 4 weeks) | Rabeprazole | Complete Cure of Ulcer | 72.0% | 79.16% | zuventus.comzenodo.org |
| Gastric Ulcers (Healing Rate, large ulcers ≥ 10mm) | Famotidine | Healing Rate | Better than famotidine | Less effective than this compound | zuventus.com |
| Post-ESD Gastric Ulcers (Ulcer Size Reduction Rate at 4 weeks) | Rabeprazole | Ulcer Size Reduction Rate | 32.3% | 33.5% | nih.gov |
| Reflux Esophagitis (Endoscopic Healing Rate at 8 weeks) | Famotidine | Healing Rate | 70.14% | 63.45% | nih.govresearchgate.net |
| Reflux Esophagitis (Symptom Relief) | Famotidine | Clinical Improvement | 53.73% | 39.55% | nih.govresearchgate.net |
| Mild GERD (Heartburn Severity) | Lansoprazole | Severity of Heartburn (Initial and Maintenance Treatment) | Inferior to lansoprazole | Superior to this compound | nih.govwjgnet.com |
| Uninvestigated Dyspepsia (Heartburn-Dominant) | Rabeprazole | Symptom Relief at 4 weeks | 89.90% | 65.26% | researchgate.net |
| Uninvestigated Dyspepsia (Heartburn-Dominant) | Rabeprazole | Symptom Resolution at 4 weeks | 70.71% | 25.26% | researchgate.net |
| Uninvestigated Dyspepsia | Pantoprazole | Proportion of patients with symptom relief at 8 weeks | 52.63% | 56.67% | nih.gov |
| Uninvestigated Dyspepsia | Pantoprazole | Proportion of patients with symptom resolution at 8 weeks | 33.33% | 30% | nih.gov |
This compound Versus First-Generation Histamine (B1213489) H2-Receptor Antagonists
This compound has been compared to first-generation H2RAs, such as famotidine, to evaluate its effectiveness in terms of acid suppression, symptom relief, and healing rates in acid-peptic disorders.
Comparative Acid Suppression Potency and Duration
Studies have indicated that this compound provides effective acid control. In subjects without Helicobacter pylori infections, this compound has been shown to significantly elevate both daytime and nocturnal intragastric pH. cabidigitallibrary.org This contrasts with some first-generation H2RAs, which primarily elevate nocturnal intragastric pH. cabidigitallibrary.org this compound has been reported to be more effective than famotidine for daytime acid control. cabidigitallibrary.org
Differences in Symptom Relief and Healing Rates
Clinical trials have investigated the comparative efficacy of this compound and first-generation H2RAs in healing and symptom relief for conditions like reflux esophagitis. In a randomized, double-blind, non-inferiority trial comparing this compound (20 mg) with famotidine (40 mg) in patients with erosive esophagitis, the complete healing rate after 8 weeks was 70.14% for this compound and 63.45% for famotidine. researchgate.net The difference in healing rates suggested non-inferiority of this compound compared to famotidine. researchgate.net Furthermore, this compound demonstrated superiority over famotidine in terms of clinical improvement (symptom relief), with a 53.73% improvement rate for this compound versus 39.55% for famotidine (P = 0.0200). researchgate.net Another study involving patients with mild esophagitis showed an 8-week healing rate of 71.0% with this compound (10 mg twice daily) compared to 61.4% with famotidine (20 mg twice daily). researchgate.net
Data Table 1: Healing Rates and Symptom Relief: this compound vs. Famotidine in Reflux Esophagitis
| Treatment Group | Dosage | Healing Rate (8 weeks) | Clinical Improvement (Symptom Relief) |
| This compound | 20 mg once daily | 70.14% (101/144) | 53.73% |
| Famotidine | 40 mg once daily | 63.45% (92/145) | 39.55% |
Note: Data compiled from a randomized, double-blind, non-inferiority trial. researchgate.net
This compound Versus Proton Pump Inhibitors (PPIs)
Comparisons between this compound and PPIs, considered the most potent acid inhibitors available, have been conducted to assess their relative effectiveness in various gastrointestinal conditions. wjgnet.com
Equivalence and Non-Inferiority Trials in Specific Conditions
Studies have compared this compound with PPIs like lansoprazole and rabeprazole. In a study comparing this compound (10 mg twice daily) with lansoprazole (30 mg once daily) in Japanese patients with mild GERD, this compound was found to be inferior to lansoprazole in terms of clinical efficacy, particularly during maintenance therapy. nih.gov this compound was significantly inferior to lansoprazole regarding the severity of heartburn during both initial and maintenance treatment (P = 0.016). nih.gov The sum score of certain symptom questionnaires and satisfaction scores were also significantly worse in the this compound group compared to the lansoprazole group. nih.gov
However, in a small study evaluating symptom relief in patients with heartburn-dominant uninvestigated dyspepsia, this compound (20 mg once daily) had a significantly higher response rate of symptom relief after 4 weeks of treatment compared to rabeprazole (20 mg once daily). researchgate.net Another study in patients with uninvestigated dyspepsia treated with either rabeprazole (10 mg once daily) or this compound (10 mg twice daily) for 4 weeks showed that while both had a positive effect on pain symptoms, rabeprazole was generally more effective for reflux and dyspepsia symptoms. nih.gov
Comparative Rates of Helicobacter pylori Eradication
While the primary mechanism of H2RAs is acid suppression, and PPIs are a cornerstone of H. pylori eradication regimens due to their potent acid suppression, the role of this compound in H. pylori eradication has also been explored. Some research suggests that this compound-based eradication therapy could be a promising alternative and potentially reduce healthcare costs in H. pylori eradication. researchgate.net However, detailed comparative eradication rates with standard PPI-based regimens were not extensively available in the search results.
Postprandial Intragastric pH Modulation
The effect of this compound on postprandial intragastric pH has been investigated in comparison to PPIs. A study comparing a single oral dose of this compound 10 mg with lansoprazole 30 mg showed that this compound was associated with a significantly prompter rise in intragastric pH and stronger inhibition of gastric acid secretion than lansoprazole during the early period (1-6 hours) after administration. wjgnet.com This suggests a potentially faster onset of acid suppression with this compound in the postprandial phase compared to lansoprazole. wjgnet.com
Data Table 2: Postprandial pH Modulation: this compound vs. Lansoprazole
| Treatment Group | Dosage | Effect on Intragastric pH (1-6 hours post-administration) | Inhibition of Gastric Acid Secretion (1-6 hours post-administration) |
| This compound | 10 mg single dose | Significantly prompter rise | Stronger inhibition |
| Lansoprazole | 30 mg single dose | Slower rise | Weaker inhibition |
Note: Data compiled from a study comparing single oral doses. wjgnet.com
Effectiveness in Specific Clinical Contexts
Mitigation of Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Gastropathy
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are widely used, but their application is often limited by the potential to induce gastrointestinal damage, known as NSAID-induced gastropathy. This can range from dyspepsia and erosions to more severe complications like ulcers and bleeding. This compound has demonstrated effectiveness in addressing NSAID-induced gastric injury.
Research indicates that this compound possesses gastroprotective effects against NSAID-induced gastric mucosal damage nih.govresearchgate.net. Studies in rats have shown that this compound can accelerate the healing of indomethacin-induced antral ulcers nih.govjst.go.jp. The effectiveness of this compound against NSAID-induced ulcers has been reported as high, potentially reducing ulcer relapse after treatment discontinuation nih.govresearchgate.netzuventus.com. This suggests that the combined antisecretory and gastroprotective activities of this compound offer an advantage in managing NSAID-associated gastric issues nih.gov.
Prophylactic and Therapeutic Applications in Chemotherapy-Induced Mucositis
Chemotherapy-induced mucositis is a common and often debilitating side effect of cancer treatment, affecting the gastrointestinal tract from the mouth to the anus. It can lead to significant pain, difficulty eating, diarrhea, and increased risk of infection, potentially necessitating dose reductions or interruptions of chemotherapy jpp.krakow.plnih.gov.
Recent reports suggest that this compound may be effective in preventing chemotherapy-induced intestinal mucositis in both humans and experimental animals jpp.krakow.pl. Studies have investigated its effects, particularly in the context of chemotherapy regimens utilizing agents like 5-fluorouracil (B62378) (5-FU) and cisplatin (B142131) jpp.krakow.plnih.govtandfonline.com.
Research in mice treated with 5-FU demonstrated that twice-daily administration of this compound dose-dependently reduced the severity of intestinal mucositis, including the shortening of villi and destruction of crypts jpp.krakow.pl. This compound was observed to increase mucus production in the small intestine, suggesting that its protective effects may be mediated by increasing mucus production via the activation of sensory afferent neurons jpp.krakow.plresearchgate.net. This mechanism appears to be independent of its H2 receptor blockade and antisecretory action jpp.krakow.pl.
In studies involving cisplatin-induced intestinal mucositis in rats, this compound protected against mucosal injury and attenuated decreased mucin accumulation nih.gov. This finding supports the idea that changes in the mucus barrier contribute to chemotherapy-induced mucositis and that this compound can help maintain this barrier function nih.gov.
While the precise mechanisms by which this compound prevents chemotherapy-induced intestinal mucositis are still being clarified, the evidence suggests its potential utility in mitigating this adverse effect jpp.krakow.pl.
Concomitant Administration with Antineoplastic Agents for Adverse Event Management
The administration of antineoplastic agents, while crucial for cancer treatment, is frequently associated with various adverse events, particularly affecting the gastrointestinal system. Managing these side effects is essential for maintaining patients' quality of life and ensuring compliance with treatment regimens iiarjournals.org.
This compound has been evaluated for its potential to reduce gastrointestinal toxicities when administered concomitantly with oral fluorouracil anticancer drugs in patients with gastric cancer iiarjournals.org. A study evaluating the efficacy of this compound in reducing gastrointestinal toxicities during adjuvant chemotherapy for gastric cancer using oral fluorouracil anticancer drugs found that the incidence and grades of diarrhea and nausea were significantly lower in the group receiving S-1 (an oral fluorouracil drug) plus this compound compared to the group receiving S-1 alone iiarjournals.org.
| Adverse Event | S-1 Alone Group (%) | S-1 Plus this compound Group (%) | p-value |
| Diarrhea | 83 | 10 | 0.002 |
Data derived from a study on the concomitant administration of this compound with S-1 chemotherapy. iiarjournals.org
Furthermore, the rate of patients requiring a dose reduction or interruption of S-1 was significantly lower in the group treated with S-1 plus this compound iiarjournals.org. This suggests that this compound might be useful not only for preventing gastrointestinal toxicities but also for improving patient compliance with oral fluorouracil anticancer drugs iiarjournals.org.
While some studies have explored the potential of this compound in mitigating other chemotherapy-induced adverse events, such as peripheral neuropathy associated with agents like carboplatin (B1684641) and paclitaxel (B517696), the results have not consistently demonstrated a statistically significant preventive effect, although trends towards decreased neurotoxicity have been observed amegroups.orgresearchgate.net. Further research is needed to fully elucidate the role of this compound in managing the broader spectrum of adverse events associated with antineoplastic agents.
Drug Drug and Drug Excipient Interaction Research for Lafutidine
Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions involving lafutidine (B194869) can occur through various mechanisms, primarily affecting absorption, metabolism, and the pharmacokinetics of co-administered drugs.
The absorption of this compound can be influenced by concomitant medications, particularly those that alter gastric pH. Antacids containing aluminum hydroxide (B78521) or magnesium hydroxide, for instance, have the potential to reduce the absorption of this compound, which could diminish its therapeutic efficacy. patsnap.com It is generally recommended to administer antacids at least 1 to 2 hours apart from this compound to mitigate this interaction. patsnap.com
This compound itself can affect the absorption of other drugs due to its acid-suppressing properties. By increasing gastric pH, this compound can decrease the absorption of medications that require an acidic environment for dissolution and absorption. Examples of drugs whose absorption and potentially efficacy or serum concentration may be decreased when co-administered with this compound include certain antifungals (e.g., ketoconazole, itraconazole, fluconazole, miconazole, isavuconazole, isavuconazonium, bifonazole, voriconazole), some HIV medications (e.g., atazanavir, nelfinavir, tipranavir, darunavir, delavirdine, amprenavir, fosamprenavir, rilpivirine), certain tyrosine kinase inhibitors (e.g., nilotinib, bosutinib, dasatinib, gefitinib, pazopanib, dabrafenib, selpercatinib, sotorasib), and other drugs such as captopril, cefditoren, cefpodoxime, cefuroxime, mycophenolate mofetil, mycophenolic acid, dabigatran (B194492) etexilate, riociguat, and some iron preparations (e.g., tetraferric tricitrate decahydrate, ferumoxides, ferumoxsil, sodium feredetate). drugbank.com
Conversely, the absorption of some drugs might be increased. Risedronic acid, for example, may see an increase in serum concentration when combined with this compound. drugbank.com
A summary of some reported absorption interactions is presented in the table below:
| Concomitant Medication | Effect on this compound Absorption | Effect on Concomitant Medication (Serum Concentration/Efficacy) | Proposed Mechanism | Source |
| Aluminum hydroxide/Magnesium hydroxide | Decreased | Not specified | Altered gastric pH | patsnap.com |
| Captopril | Not specified | Decreased serum concentration/efficacy | Decreased absorption | drugbank.com |
| Cefditoren | Not specified | Decreased serum concentration | Decreased absorption | drugbank.com |
| Cefpodoxime | Not specified | Decreased serum concentration/efficacy | Decreased absorption | drugbank.com |
| Cefuroxime | Not specified | Decreased serum concentration/efficacy | Decreased absorption | drugbank.com |
| Risedronic acid | Not specified | Increased serum concentration/worsening of adverse effects | Increased absorption | drugbank.com |
| Ketoconazole | Not specified | Decreased serum concentration/efficacy | Decreased absorption (pH-dependent) | drugbank.com |
| Atazanavir | Not specified | Decreased serum concentration/efficacy | Decreased absorption (pH-dependent) | drugbank.com |
| Nilotinib | Not specified | Decreased serum concentration/efficacy | Decreased absorption (pH-dependent) | drugbank.com |
| Dabigatran etexilate | Not specified | Decreased serum concentration/efficacy | Decreased absorption (pH-dependent) | drugbank.com |
This compound undergoes hepatic metabolism, primarily involving the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4. medtigo.com While this compound is metabolized by these enzymes, its potential to modulate (inhibit or induce) their activity, thereby affecting the metabolism of other drugs, appears to be less significant compared to some other H2 antagonists like cimetidine (B194882), which is a known CYP450 inhibitor. patsnap.comcliniciansbrief.com Some sources suggest that this compound does not interact with certain CYP pathways. hep-druginteractions.org However, it is still considered prudent to review a patient's complete medication list to identify potential interactions, especially with drugs metabolized by CYP3A4. patsnap.com
As discussed in Section 4.1.1, this compound's effect on gastric pH can significantly alter the absorption and thus the pharmacokinetics of co-administered drugs that are sensitive to pH changes for their solubility and dissolution. This can lead to decreased serum concentrations and potentially reduced efficacy for many drugs. drugbank.com
Conversely, some drugs might influence this compound's pharmacokinetics. While food does not affect the extent of this compound absorption, it can reduce the rate of absorption. researchgate.net
Specific reciprocal effects noted include decreased serum concentrations of drugs like Captopril, Cefditoren, Cefpodoxime, and Cefuroxime due to decreased absorption when combined with this compound. drugbank.com An increase in the serum concentration of Nortriptyline has also been noted when combined with this compound. drugbank.com
Modulation of Cytochrome P450 Enzyme System Activity by this compound
Formulation Compatibility and Stability Research
Research into the compatibility of this compound with pharmaceutical excipients and its stability in various formulations is essential for developing stable and effective dosage forms.
Multiple studies have investigated the compatibility of this compound with a range of commonly used pharmaceutical excipients through techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC). These studies generally indicate a lack of significant physical or chemical interactions between this compound and the tested excipients. globalresearchonline.netijpsdronline.comscholarsresearchlibrary.compharmacreations.comijpsr.comijrpp.cominnovareacademics.in
Excipients tested for compatibility with this compound in various formulations (including tablets, orodispersible tablets, floating matrix tablets, gas powered systems, and microcapsules) include:
Polymers: Hydroxypropyl Methylcellulose (B11928114) (HPMC) (various grades like K4M, K15M, K100M), Carbopol 940, Sodium Alginate, Xanthan Gum, Guar Gum, Chitosan, Trigonella foenum mucilage. globalresearchonline.netpharmacreations.comijpsr.com
Disintegrants: Sodium Starch Glycolate, Crospovidone, Croscarmellose Sodium, Pregelatinized starch. scholarsresearchlibrary.comijrpp.com
Diluents: Microcrystalline Cellulose (B213188) (MCC), Lactose, Mannitol. scholarsresearchlibrary.comijrpp.com
Binders: PVP K-30. ijpsdronline.com
Glidants: Talc. scholarsresearchlibrary.com
Lubricants: Magnesium Stearate. scholarsresearchlibrary.comijrpp.com
Gas generating agents: Citric acid, Sodium bicarbonate. globalresearchonline.net
FTIR spectroscopy studies typically compare the spectra of pure this compound with those of physical mixtures of this compound and excipients or the final formulations. The absence of significant shifts or changes in characteristic peaks of this compound in the presence of excipients suggests a lack of interaction. globalresearchonline.netijpsdronline.comscholarsresearchlibrary.compharmacreations.comijrpp.com DSC studies similarly look for changes in melting points or thermal events, and the retention of this compound's characteristic endothermic peak in formulations indicates compatibility. ijpsdronline.compharmacreations.comijrpp.com
For example, FTIR studies evaluating this compound compatibility with Carbopol 940, Trigonella foenum mucilage, HPMC K4M, and Sodium Alginate revealed no alteration in the peaks of this compound and the excipients, suggesting no interaction. globalresearchonline.net Another study using FTIR and DSC to investigate compatibility in liquisolid tablets with excipients like Avicel PH 101 and Aerosil-200 also concluded no physical or chemical interaction. ijpsdronline.com Similar findings of compatibility were reported in studies involving orodispersible tablets with superdisintegrants and other common excipients. scholarsresearchlibrary.comijrpp.com Investigations into floating matrix tablets using different grades of HPMC also showed no interaction based on FTIR, DSC, and XRD studies. pharmacreations.com Compatibility studies for this compound-ciprofloxacin microcapsules using DSC, FTIR, HPLC, and XRD also confirmed the compatibility of the drugs and excipients. africanjournalofbiomedicalresearch.comresearchgate.net
The compatibility of this compound with other active pharmaceutical ingredients in combined formulations is also an important consideration. While the primary focus of research appears to be on this compound's interactions with single excipients and its pharmacokinetic interactions with co-administered drugs, some studies address combined formulations.
A study specifically investigated the compatibility of this compound with ciprofloxacin (B1669076) in the context of microcapsule formulations. africanjournalofbiomedicalresearch.comresearchgate.net Using various physicochemical techniques including DSC, FTIR, HPLC, and XRD, the study found no noteworthy changes in the samples, confirming the compatibility of this compound and ciprofloxacin within this formulation. africanjournalofbiomedicalresearch.comresearchgate.net
Another commercially available product combines this compound with domperidone (B1670879). zuventus.co.in While this indicates that these two drugs can be formulated together, detailed compatibility studies specifically assessing the interaction between this compound and domperidone within the formulation were not extensively detailed in the provided search results, although domperidone's metabolism via CYP3A4 was mentioned. zuventus.co.in
The general approach to assessing drug-drug compatibility in combined formulations involves similar analytical techniques used for drug-excipient compatibility, such as thermal analysis (DSC), spectroscopic methods (FTIR), and chromatographic techniques (HPLC) to detect any physical or chemical changes that might indicate incompatibility or degradation over time.
Advanced Investigations and Future Research Trajectories for Lafutidine
Molecular Binding and Structural Dynamics
Studies employing multi-spectroscopic approaches, NMR relaxation data, molecular docking, and dynamical simulations have provided insights into Lafutidine's interactions with biological targets. biocrick.comnih.gov
Interactions with Nucleic Acids (e.g., DNA binding mechanisms)
Investigations into this compound's interaction with calf thymus DNA (ctDNA) have revealed its ability to bind to DNA through non-covalent interactions. biocrick.comnih.govresearchgate.net This binding occurs via a static quenching mechanism, leading to the formation of a this compound-ctDNA complex. biocrick.comnih.govresearchgate.net
UV-vis absorption studies have confirmed the non-covalent nature of this compound's binding to ctDNA. biocrick.comnih.govresearchgate.net Non-covalent interactions are generally reversible and include mechanisms such as intercalation, groove binding (minor or major), and electrostatic interactions with the DNA backbone. mdpi.com
Comparative studies using potassium iodide quenching experiments and competition displacement assays with various probes (ethidium bromide, acridine (B1665455) orange, and Hoechst 33258) suggest that This compound (B194869) interacts with ctDNA primarily through a minor groove binding mode. biocrick.comnih.govresearchgate.net Molecular docking analysis further supports this minor groove binding. biocrick.comnih.govresearchgate.net Minor groove binders often target AT-rich regions of DNA. esr.ie
Thermodynamic parameters calculated from binding data indicate that hydrogen bonds and van der Waals forces play significant roles in the binding of this compound to ctDNA. biocrick.comnih.govresearchgate.netresearchgate.net These forces are common in non-covalent interactions with DNA, contributing to the stability of the complex. mdpi.comesr.ie
| Interaction Type | Role in this compound-DNA Binding |
| Hydrogen Bonds | Major contributor |
| Van der Waals Forces | Major contributor |
Changes observed in the Circular Dichroism (CD) spectra of ctDNA upon binding with this compound indicate that this compound induces a slight perturbation on the base stacking and helicity of B-DNA. biocrick.comnih.govresearchgate.net This suggests that the binding of this compound can lead to subtle conformational changes in the DNA structure. biorxiv.org
Role of Hydrogen Bonds and Van der Waals Forces
Protein Binding Studies (e.g., Human Serum Albumin interactions)
This compound has been shown to interact with human serum albumin (HSA), the most abundant protein in blood plasma, which plays a crucial role in the transport and disposition of many drugs. nih.govpensoft.net Studies investigating the binding mechanism between this compound and HSA have employed techniques such as STD-NMR, WaterLOGSY-NMR, NMR relaxation times, Tr-NOESY, molecular docking, FT-IR spectroscopy, and CD spectroscopy. nih.govresearchgate.net
These studies determined that this compound binds to HSA. nih.govresearchgate.net Specifically, analyses indicated that the pyridyl group of this compound is in close contact with the HSA binding pocket, while the furyl group shows a secondary binding. nih.govresearchgate.net Competitive experiments with site-selective probes like warfarin (B611796) and ibuprofen (B1674241) suggested that this compound preferentially binds to site II, located in the hydrophobic subdomain IIIA of HSA. nih.govresearchgate.net
The binding conformation of this compound at the HSA binding site has been further elucidated by transferred NOE effect (tr-NOESY) experiments. nih.govresearchgate.net Molecular docking simulations have provided three-dimensional models consistent with NMR spectroscopic data. nih.govresearchgate.net Similar to DNA binding, hydrophobic forces and hydrogen interactions were found to be present in the interaction between this compound and HSA. nih.govresearchgate.net FT-IR and CD spectroscopies also showed that this compound induced secondary structure changes of HSA. nih.govresearchgate.net this compound has a reported plasma protein binding capability of 88%. researchgate.netijrpp.comasianjpr.com
| Technique Used | Finding | Source |
| STD-NMR, WaterLOGSY-NMR | Confirmed this compound binding to HSA. | nih.govresearchgate.net |
| STD-NMR, WaterLOGSY-NMR (Competitive) | Indicated preferential binding to site II (subdomain IIIA) of HSA. | nih.govresearchgate.net |
| Tr-NOESY | Elucidated bound conformation at HSA binding site. | nih.govresearchgate.net |
| Molecular Docking | Provided 3D binding models consistent with NMR. | nih.govresearchgate.net |
| FT-IR and CD Spectroscopy | Showed this compound induced secondary structure changes in HSA. | nih.govresearchgate.net |
| Thermodynamic Parameters | Indicated presence of hydrophobic forces and hydrogen interactions. | nih.govresearchgate.net |
Identification of Binding Sites and Affinities
Studies have investigated the binding mechanisms of this compound with biological molecules, such as human serum albumin (HSA). Using techniques like Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) and WaterLOGSY-NMR, researchers have determined that this compound binds to HSA. nih.govbiocrick.com Competitive binding experiments with site-selective probes like warfarin and ibuprofen indicated that this compound preferentially binds to site II, located in the hydrophobic subdomains IIIA of HSA. nih.govbiocrick.com The pyridyl group of this compound has been found to be in close contact with the HSA binding pocket, while the furyl group exhibits secondary binding. nih.govbiocrick.com Relaxation experiments have provided quantitative data regarding the relationship between the affinity and structure of this compound. nih.govbiocrick.comresearchgate.net
Studies have also explored the interaction between this compound and calf thymus DNA (ctDNA), suggesting non-covalent binding. biocrick.com Fluorescence quenching and time-resolved fluorescence spectroscopy studies indicated a static quenching mechanism, leading to the formation of a this compound-ctDNA complex. biocrick.com Competitive displacement assays with various probes suggested that this compound interacts with ctDNA primarily through a minor groove binding mode, a finding supported by molecular docking analysis. biocrick.com
Structural Elucidation of Bound Conformations
The bound conformation of this compound at the HSA binding site has been further elucidated through transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) experiments. nih.govbiocrick.comresearchgate.net Molecular docking simulations, utilizing data derived from STD-NMR results, have generated three-dimensional models consistent with NMR spectroscopic data. nih.govbiocrick.comresearchgate.net These studies suggest the involvement of hydrophobic forces and hydrogen interactions in the binding process. nih.govbiocrick.comresearchgate.net Additionally, spectroscopic techniques like Fourier Transform Infrared (FT-IR) and Circular Dichroism (CD) spectroscopies have indicated that this compound can induce secondary structural changes in HSA. nih.govbiocrick.comresearchgate.net
Molecular dynamics simulations regarding the interaction of this compound with DNA have suggested that while this compound may depart from the C-G rich regions of DNA, it can stably bind to A-T rich regions. biocrick.com
Novel Drug Delivery System Development
Given this compound's short biological half-life and selective absorption in the upper gastrointestinal tract, novel drug delivery systems are being developed to enhance its bioavailability and prolong its gastric residence time. ijsred.comacademicstrive.comtandfonline.comijper.org Gastroretentive drug delivery systems (GRDDS) are a key focus for achieving sustained release in the stomach. ijsred.comacademicstrive.comresearchgate.nettandfonline.com
Gastroretentive Formulations for Extended Release
Gastroretentive formulations aim to retain the drug in the stomach for an extended period, thereby improving absorption and reducing dosing frequency. ijsred.comresearchgate.nettandfonline.com Various approaches are being explored, including floating systems, mucoadhesive systems, and swelling/expandable systems. researchgate.nettandfonline.com
Floating Microsphere Systems
Floating microspheres are low-density systems designed to float on gastric contents. academicstrive.comresearchgate.netijper.orgsemanticscholar.org Research has focused on developing this compound-loaded floating microspheres using various polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), ethyl cellulose (B213188), and sodium alginate, often incorporating gas-generating agents like sodium bicarbonate to achieve buoyancy. academicstrive.comijper.orgijper.orgpharmaexcipients.com
Studies have evaluated parameters such as particle size, drug entrapment efficiency, buoyancy, and in vitro drug release. For instance, floating microspheres prepared with HPMC K4M and ethyl cellulose showed particle sizes ranging from 85 to 329 µm and entrapment efficiencies between 61.5% and 79.0%. ijper.orgpharmaexcipients.com These microspheres demonstrated good in vitro buoyancy, with some formulations floating for over 10 hours. ijper.orgpharmaexcipients.com In vitro dissolution studies have shown sustained drug release profiles. ijper.orgsemanticscholar.orgijper.orgpharmaexcipients.com In vivo studies in rabbits have also confirmed the gastroretention and floating ability of these microsphere formulations. ijper.orgpharmaexcipients.com Silk fibroin-based floating microspheres have also been investigated, showing floating lag times between 9-13 seconds and total floating times exceeding 12 hours, with a buoyancy of over 97%. semanticscholar.org
Table 1: Summary of Floating Microsphere Study Findings
| Formulation Type | Polymers Used | Particle Size Range (µm) | Entrapment Efficiency (%) | In Vitro Buoyancy (%) | Total Floating Time (h) |
| HPMC K4M & Ethyl Cellulose ijper.orgpharmaexcipients.com | HPMC K4M, Ethyl Cellulose, Sodium Alginate | 85 - 329 | 61.5 - 79.0 | 67.3 - 87 | > 10 |
| Silk Fibroin-based semanticscholar.org | Silk Fibroin | 2.3 - 6.8 | 86.83 ± 3.46 | 97.62 ± 4.78 | > 12 |
Nanosponge Encapsulation Technologies
Nanosponges are porous polymeric nanoparticles capable of encapsulating drugs to improve solubility, stability, and provide extended release. ijper.orgjyoungpharm.orgijmpronline.com Research includes the development of gastroretentive floating tablets incorporating this compound-loaded nanosponges. ijper.org These systems aim to combine the benefits of nanosponge encapsulation with gastroretention for sustained drug delivery in the stomach. researchgate.netijper.org Studies have evaluated parameters such as drug content, in vitro drug release, and stability. ijper.org Formulations have shown sustained drug release over extended periods, such as 24 hours. ijper.org The use of nanosponges in floating tablets appears to be a promising strategy for controlling drug release and prolonging gastric residence time. researchgate.netijper.org
Floating In Situ Gel Formulations
Floating in situ gels are liquid formulations that undergo gelation upon contact with the gastric environment, forming a buoyant gel matrix that releases the drug over time. innovareacademics.ininnovareacademics.inijpsnonline.comscispace.com This approach offers ease of administration and prolonged gastric retention. scispace.com Formulations typically involve pH-triggered ionic gelation, often utilizing polymers like sodium alginate, gellan gum, and xanthan gum, along with gas-generating agents such as calcium carbonate or sodium bicarbonate to induce floating. innovareacademics.ininnovareacademics.inijpsnonline.comscispace.com
Evaluations of this compound floating in situ gels have included assessments of viscosity, density, buoyancy lag time, buoyancy duration, and in vitro drug release. innovareacademics.ininnovareacademics.inijpsnonline.comscispace.com Formulations have demonstrated rapid gelation upon contact with acidic media, floating lag times typically less than 2 minutes, and floating durations exceeding 12 or even 24 hours. innovareacademics.ininnovareacademics.inijpsnonline.comscispace.comresearchgate.net In vitro release studies have shown sustained drug release profiles from these gel systems. innovareacademics.inijpsnonline.comscispace.comresearchgate.net In vivo studies in mice have confirmed the gastroretention of these in situ gel formulations for several hours. innovareacademics.in
Table 2: Characteristics of Floating In Situ Gel Formulations
| Formulation Type | Gelling Agents Used | Gelling Time (s) | Floating Lag Time | Floating Duration (h) | In Vitro Drug Release (% at 12h) |
| pH-triggered Ionic Gel innovareacademics.inscispace.com | Sodium Alginate, Gellan Gum, Xanthan Gum | Not specified | < 2 min | > 12 | 51.74 - 82.76 |
| In situ Raft Gel innovareacademics.inresearchgate.net | Sodium Alginate, Ethyl Cellulose, HPMC K4M, Chitosan | 4 - 7 | 9 - 24 sec | > 24 | Up to 99.78 (at 24h) |
| Gastro-Retentive In situ Gel ijpsnonline.com | Sodium Alginate, HPMC K100M, Gellan Gum | Not specified | < 2 min | > 24 | Sustained release |
Strategies for Bioavailability Enhancement
This compound has a relatively short biological half-life of approximately 1.92 hours and is selectively absorbed in the upper part of the gastrointestinal tract nih.govresearchgate.netinnovareacademics.in. To overcome these limitations and enhance its bioavailability, research is focused on developing sustained-release drug delivery systems. One promising approach involves the use of mucoadhesive tablets, which can prolong the drug's residence time in the stomach, thereby improving absorption and potentially reducing the required dosing frequency nih.govresearchgate.net. Studies have explored natural polymers like sodium alginate, xanthan gum, and karaya gum for the development of these mucoadhesive systems nih.govresearchgate.net. Xanthan gum has shown particularly favorable results in terms of mucoadhesion time and drug release nih.govresearchgate.net.
Another strategy being investigated is the formulation of this compound as nanosuspensions. This method aims to improve the solubility and dissolution rate of the poorly water-soluble drug innovareacademics.in. Studies have demonstrated that this compound nanosuspensions can be prepared using techniques like solvent-anti-solvent precipitation, with the aid of stabilizers such as PVP K90, Tween 80, and Tween 20 innovareacademics.in. Optimized nanosuspensions have shown significantly enhanced dissolution profiles compared to the pure drug innovareacademics.in.
Furthermore, research into solid dispersions of this compound is being conducted to improve its solubility and stability. Investigations using techniques such as modulated differential scanning calorimetry (M-DSC), Raman spectroscopy, atomic force microscopy (AFM), and 1H–COSY NMR have provided insights into the molecular miscibility and interactions between this compound and polymers and surfactants used in solid dispersions ijpsonline.com.
Exploration of New Therapeutic Applications
The unique pharmacological profile of this compound, extending beyond simple H2 receptor antagonism, has led to the exploration of its potential in new therapeutic areas.
Prevention of Chemotherapy-Induced Neuropathy
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of certain chemotherapeutic agents, impacting treatment efficacy and patient quality of life researchgate.netamegroups.orgnih.govamegroups.org. Research is investigating the potential of this compound to prevent or mitigate CIPN. It has been suggested that this compound might indirectly activate Transient Receptor Potential Vanilloid subtype 1 (TRPV1) receptors, leading to sensory nerve desensitization and potential improvement in peripheral neuropathy amegroups.org.
A randomized trial evaluated the preventive effect of this compound in patients with lung cancer undergoing chemotherapy with carboplatin (B1684641) and paclitaxel (B517696). While the study did not statistically demonstrate a preventive effect on CIPN, there was a trend towards decreased neurotoxicity in the this compound group based on FACT/GOG-Ntx scores as chemotherapy progressed researchgate.netamegroups.orgnih.gov. The study authors suggest that more reliable studies are needed to confirm these findings researchgate.netamegroups.orgnih.gov.
Antimicrobial Adjuvant Potential (e.g., H. pylori and enteroviruses)
This compound has shown promise as an adjuvant in the eradication of Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer zuventus.commdpi.comfrontiersin.org. Studies have indicated that triple therapy including this compound, clarithromycin, and amoxicillin (B794) can show equivalent H. pylori eradication rates compared to regimens using lansoprazole (B1674482) nih.gov. This compound's potential in H. pylori eradication may be linked to its ability to inhibit the attachment of the bacterium to gastric cells wikipedia.orgwikipedia.org.
While the provided search results primarily focus on H. pylori, the multimodal action of this compound, including its effects on mucosal defense and potential interactions with neural pathways, suggests a broader potential as an antimicrobial adjuvant, which warrants further investigation, potentially including its effects on enteroviruses. However, specific research on this compound's adjuvant potential against enteroviruses was not found in the provided results.
Elucidation of Complex Multi-Targeting Mechanisms
This compound's therapeutic effects are not solely attributed to its H2 receptor blocking activity. Advanced research is delving into its additional mechanisms.
Further Research into H2-Receptor Independent Actions
Beyond blocking H2 receptors, this compound exhibits several H2-receptor independent actions that contribute to its gastroprotective effects. It activates calcitonin gene-related peptide (CGRP), which leads to the stimulation of nitric oxide (NO) production and regulation of gastric mucosal blood flow wikipedia.orgwikipedia.orgnih.gov. This compound also increases somatostatin (B550006) levels, further contributing to reduced gastric acid secretion wikipedia.orgwikipedia.orgnih.gov. Additionally, it enhances the stomach lining's production of mucin and inhibits neutrophil activation, thereby preventing inflammation-induced injury wikipedia.orgwikipedia.orgpatsnap.comjpp.krakow.pl.
Studies in rats have shown that this compound can inhibit gastric acid secretion induced by stomach distention through nitric oxide-mediated and histamine-independent indirect actions, a mechanism not observed with other H2-receptor antagonists like famotidine (B1672045) or cimetidine (B194882) researchgate.netnih.gov. This suggests a unique pathway by which this compound modulates gastric acid secretion independent of direct H2 receptor blockade researchgate.netnih.gov. This compound's protective action against gastric lesions is also mediated by capsaicin-sensitive afferent neurons, an effect not mimicked by cimetidine and significantly reduced by chemical ablation of these neurons jpp.krakow.plwjgnet.com.
Comprehensive Analysis of Neuro-Gastrointestinal Axis Modulation
The interaction between the nervous system and the gastrointestinal tract, known as the neuro-gastrointestinal axis or gut-brain axis, plays a crucial role in regulating gut function and can be involved in various disorders mdpi.comfrontiersin.orgqmul.ac.uknih.gov. This compound's effects on capsaicin-sensitive afferent neurons and its potential to modulate vagal afferent signaling suggest an interaction with this axis jpp.krakow.plnih.govnih.govresearchgate.netnih.gov.
Research indicates that this compound inhibits the vagal afferent signaling of a gastric acid insult, which could be related to an inhibitory action on acid-induced gastric pain nih.govresearchgate.net. This modulation of neural pathways involved in sensing gastric stimuli highlights this compound's influence on the communication between the gut and the brain nih.govresearchgate.net. Further comprehensive analysis is needed to fully understand the extent and implications of this compound's modulation of the neuro-gastrointestinal axis and its potential therapeutic benefits in conditions involving dysregulation of this complex system.
Translational Research and Clinical Development Pipelines
This compound, a second-generation histamine (B1213489) H2 receptor antagonist with multimodal mechanisms of action, is currently marketed in regions including South Korea, Japan, and India for the treatment of gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastritis-associated lesions. wikipedia.orgnewdrugapprovals.org Its therapeutic utility stems from inhibiting gastric acid secretion and possessing gastroprotective properties, including enhancing gastric mucosal blood flow, stimulating mucin production, and inhibiting neutrophil activation. wikipedia.orgjpp.krakow.pl
Translational research efforts for this compound aim to bridge the gap between basic scientific findings and clinical applications, exploring its potential beyond its established indications and optimizing its delivery. While already approved and marketed, ongoing and future clinical development pipelines focus on further elucidating its effects and exploring new therapeutic avenues.
One area of investigation involves exploring novel drug delivery systems to enhance this compound's pharmacokinetic profile. Studies have investigated the formulation of gastroretentive systems, such as floating in situ gels and mucoadhesive tablets. slideshare.nettandfonline.com These approaches aim to prolong the gastric residence time of this compound, which has a relatively short biological half-life and is primarily absorbed in the upper gastrointestinal tract. slideshare.nettandfonline.comacademicstrive.com Prolonged gastric retention is hypothesized to improve bioavailability and therapeutic efficacy for conditions like peptic ulcers and gastroesophageal reflux disease by sustaining drug release in the stomach. slideshare.nettandfonline.com Research findings from in vivo studies in rats have suggested that floating in situ gels can improve this compound bioavailability compared to conventional formulations. slideshare.net
Another direction in clinical development involves evaluating this compound's potential in managing chemotherapy-induced side effects. A randomized trial is underway to assess the preventive effect of this compound on chemotherapy-induced peripheral neuropathy in patients receiving carboplatin and paclitaxel for lung cancer (Japan Registry of Clinical Trials identifier: jRCTs021200031). researchgate.net While preliminary data from a study with a limited sample size did not show a statistically significant reduction in grade 2 or higher peripheral neuropathy compared to a control group, this area represents an exploration of this compound's potential anti-inflammatory or mucosal protective effects in a new clinical context. jpp.krakow.plresearchgate.net
Furthermore, clinical trials continue to compare this compound's efficacy against other acid-suppressive medications. A randomized controlled trial in India compared this compound with pantoprazole (B1678409), a proton pump inhibitor (PPI), in patients with uninvestigated dyspepsia, suggesting that this compound was comparable in effectiveness to pantoprazole in alleviating dyspeptic symptoms. nih.gov This highlights ongoing efforts to understand this compound's place in therapy relative to other classes of gastric acid inhibitors. nih.gov
Translational research also involves understanding the detailed mechanisms underlying this compound's multimodal action. Studies in humans have shown that this compound increases plasma concentrations of calcitonin gene-related peptide (CGRP) and somatostatin, which may contribute to its inhibition of postprandial acid secretion and gastroprotective activity. nih.gov Further research in this area could inform the optimal use of this compound and identify patient populations who might benefit most from its unique pharmacological profile.
Future research trajectories for this compound are likely to continue exploring novel formulations for improved drug delivery and investigating its potential in conditions beyond traditional acid-peptic disorders, particularly where its mucosal protective and anti-inflammatory properties could offer therapeutic benefits.
Below is a table summarizing some of the discussed clinical trial activities:
| Study Type | Objective | Status (if available) | Identifier (if available) | Relevant Findings (if available) |
| Randomized Controlled Trial | Prevent chemotherapy-induced peripheral neuropathy | Ongoing | jRCTs021200031 | Preliminary data from a separate study did not show significant reduction in neuropathy. researchgate.net |
| Randomized Controlled Trial | Compare effectiveness vs. pantoprazole in uninvestigated dyspepsia | Completed | CTRI/2013/12/004261 | Comparable effectiveness to pantoprazole in symptom relief. nih.gov |
| Bioequivalence Study | Compare pharmacokinetics of this compound and irsogladine (B1263) maleate (B1232345) tablet | Completed | NCT02759224 | Conducted in healthy volunteers. clinconnect.io |
| Observational, Prospective, Uncontrolled, Open-label Multi-centric Study | Evaluate symptomatic efficacy and safety in Acid Peptic Disorders in India | Completed | Not specified in source | High reduction in mean VAS score for individual symptoms observed. researchgate.net |
| Pilot Study | Evaluate efficacy in paclitaxel-induced peripheral neuropathy | Completed | UMIN000001140 | Assessed using SFMPQ and PNQ. umin.ac.jp |
| Bioequivalence Study | Bioequivalence of this compound tablets in Chinese healthy volunteers | Completed | CTR20221286, CTR20181930 | Evaluated under fasting and fed conditions. patsnap.com |
Research Methodologies and Experimental Designs Employed in Lafutidine Studies
In Vitro Techniques
In vitro studies are crucial for characterizing the physicochemical properties of lafutidine (B194869) and evaluating its performance in various pharmaceutical formulations before moving to in vivo testing. These techniques provide insights into drug-excipient compatibility, thermal behavior, solid state characteristics, and release profiles.
Receptor Binding Assays
Receptor binding assays are employed to investigate the interaction of this compound with its target receptors, primarily the histamine (B1213489) H2 receptor. Studies have shown that this compound possesses a higher receptor-binding affinity compared to some other H2-receptor antagonists like famotidine (B1672045), ranitidine, and cimetidine (B194882). researchgate.netglobalresearchonline.net While this compound is known for its H2 receptor blockade, research has also explored its potential interaction with other receptors, such as the vanilloid receptor subtype 1 (VR1), which binds capsaicin (B1668287). However, studies using [³H]-resiniferatoxin ([³H]-RTX) binding assays in rat gastric mucosal membrane preparations indicated that this compound (at concentrations ranging from 10⁻⁹ to 10⁻⁵ M) had no effect on specific [³H]-RTX binding, suggesting it does not directly bind to or modulate the binding of a specific ligand to VR1. nih.gov Despite this, this compound has been shown to modulate the activity of capsaicin-sensitive afferent nerves in the rat stomach, potentially through mechanisms downstream of VR1 binding or interaction with other related receptors or signaling pathways. nih.gov
Spectroscopic Methods (e.g., UV-Vis, CD, FTIR, Fluorescence)
Spectroscopic techniques are widely used in this compound research for identification, quantification, and to study interactions and structural changes.
UV-Vis Spectroscopy: UV-Vis spectroscopy is commonly used for the quantitative analysis of this compound in various samples and dissolution media. This compound exhibits an absorption maximum (λmax) around 286 nm or 290 nm in 0.1 N HCl or pH 6.8 phosphate (B84403) buffer. questjournals.orgijper.orgijcrt.orginnovareacademics.inijrpr.comaipublications.complantarchives.org Calibration curves demonstrating good linearity in specific concentration ranges (e.g., 5-30 µg/ml or 10-60 µg/ml) are constructed for this purpose. innovareacademics.inaipublications.complantarchives.org UV-Vis spectroscopy is also utilized to determine the solubility of this compound in different solvents and buffer solutions. ijper.orgijcrt.org
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for characterizing the functional groups of this compound and assessing drug-excipient compatibility in formulations. FTIR spectra of pure this compound show characteristic peaks corresponding to various functional groups, such as -NH stretch, C-H stretch, C=C stretch, N-C bending, and C-O stretching. ijper.orgijcrt.orgaipublications.com Compatibility studies using FTIR involve comparing the spectra of pure this compound with those of physical mixtures of the drug and excipients. The retention of characteristic peaks of this compound in the mixture indicates the absence of significant chemical interactions between the drug and the polymers or other excipients used in the formulation, confirming the stability of the drug within the formulation. globalresearchonline.netijper.orgijcrt.orginnovareacademics.inresearchgate.netafricanjournalofbiomedicalresearch.comresearchgate.netpharmacreations.com
CD and Fluorescence Spectroscopy: While less frequently highlighted for this compound itself in the provided results, techniques like Circular Dichroism (CD) and Fluorescence spectroscopy are generally used in drug research to study drug-protein interactions and conformational changes. researchgate.netresearchgate.netjascoinc.comnih.gov Though specific detailed applications for this compound were not extensively found in the search results, these methods could potentially be applied to study this compound's interactions with biological molecules if required.
Calorimetric Analysis (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is widely employed in this compound studies, particularly in pre-formulation and formulation development, to investigate the thermal behavior of the drug and its compatibility with excipients. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting points. doi.orgfilab.frnih.gov The DSC thermogram of pure this compound typically shows a sharp endothermic peak corresponding to its melting point, which has been reported in the range of 98-104.18 °C. questjournals.orgijcrt.orginnovareacademics.inneuroquantology.comresearchgate.net Analyzing the DSC thermograms of physical mixtures of this compound with excipients helps to identify potential drug-excipient interactions. The presence of the characteristic melting peak of this compound in the mixture, often with slight shifts or changes in peak shape, indicates compatibility and that the drug exists in its crystalline form within the mixture. questjournals.orgijcrt.orgresearchgate.netafricanjournalofbiomedicalresearch.comresearchgate.netpharmacreations.comresearchgate.netresearchgate.net DSC is also used to assess the solid state of the drug in formulations like solid dispersions, confirming the absence of crystalline drug. researchgate.net
Chromatographic and X-Ray Diffraction Techniques for Formulation Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are utilized for the quantitative analysis of this compound in formulations and for drug-excipient compatibility studies. researchgate.netafricanjournalofbiomedicalresearch.comresearchgate.net HPLC methods are developed and validated to ensure accuracy, precision, and specificity for this compound quantification. researchgate.net
X-Ray Diffraction (XRD) is a technique used to analyze the crystalline structure of materials. In this compound research, XRD is applied to characterize the solid state of the drug in raw form and within formulations. researchgate.netafricanjournalofbiomedicalresearch.compharmacreations.comresearchgate.netdrawellanalytical.com XRD patterns can confirm the crystalline nature of pure this compound and assess changes in crystallinity or the presence of amorphous forms in formulations like nanosuspensions or solid dispersions. pharmacreations.comresearchgate.net Compatibility studies using XRD can reveal alterations in the crystalline peaks of this compound when mixed with excipients, although some studies using DSC and FTIR might not show interactions, while more sensitive techniques like Raman spectroscopy or AFM might detect subtle changes in solid dispersions. researchgate.net
Dissolution and Buoyancy Studies for Drug Delivery Systems
Dissolution studies are fundamental in evaluating the release profile of this compound from various dosage forms, particularly those designed for modified release, such as gastroretentive systems. These studies are typically conducted using USP dissolution apparatus (commonly Type II, paddle method) in a dissolution medium simulating gastric fluid (e.g., 0.1 N HCl, pH 1.2) at physiological temperature (37 ± 0.5 °C). questjournals.orgglobalresearchonline.netijper.orgijcrt.orgijrpr.comresearchgate.netwisdomlib.orgasianjpr.comasiapharmaceutics.infojddtonline.info Samples are withdrawn at specific time intervals and analyzed spectrophotometrically to determine the percentage of drug released over time. questjournals.orgglobalresearchonline.netijrpr.com The dissolution data is often fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism. questjournals.orgijcrt.orgresearchgate.netinnovareacademics.injddtonline.infonih.gov
Buoyancy studies are specifically performed for gastroretentive floating drug delivery systems containing this compound. These studies assess the ability of the formulation to float on the dissolution medium, mimicking gastric fluid, to prolong gastric residence time. questjournals.orgglobalresearchonline.netijper.orgijrpr.comresearchgate.netpharmacreations.comwisdomlib.orgasiapharmaceutics.infojddtonline.infonih.govpharmacophorejournal.com Key parameters measured include the floating lag time (the time taken for the formulation to rise to the surface) and the total floating time (the duration for which the formulation remains buoyant). questjournals.orgglobalresearchonline.netijper.orgijrpr.comresearchgate.netpharmacreations.comasiapharmaceutics.infojddtonline.info Formulations are evaluated for their ability to float for an extended period, often exceeding 12 hours. questjournals.orgglobalresearchonline.netpharmacreations.comasiapharmaceutics.info
Table 1: Summary of In Vitro Dissolution and Buoyancy Findings for Select this compound Formulations
| Formulation Type | Key Ingredients | Dissolution Medium | Apparatus Type | Stirring Speed (rpm) | Dissolution Time (h) | Drug Release (%) (approx.) | Floating Lag Time (s) (approx.) | Total Floating Time (h) | Source |
| Porous Floating Beads | Sodium Alginate, HPMC K15M, Calcium Carbonate | 0.1 N HCl | USP Type II | 100 | 12 | 84.53 - 98.84 | 43 - 59 | >12 | questjournals.org |
| Floating Microspheres | Eudragit, Sodium Bicarbonate | SGF, pH 1.2 | USP Type II | 50 | Not specified | 79.02 - 96.92 | 42.68 - 95.75 | Not specified | ijper.org |
| Gastroretentive Floating Tablets | Bees wax, Carnuba wax, Polymers | 0.1 N HCl | Not specified | Not specified | Not specified | Sustained release | Significant buoyancy | Significant buoyancy | wisdomlib.org |
| Raft Forming System | Sodium Alginate, Ethyl Cellulose (B213188), HPMC K4M | Not specified | Not specified | Not specified | 24 | Up to 99.78 | 9 - 24 | Not specified | innovareacademics.in |
| Raft Forming GRDDS | Sodium Alginate, various excipients | Not specified | Not specified | Not specified | 12 | 86.86 - 99.34 | 14.76 - 25.84 | >8 | researchgate.net |
| Floating Matrix Tablets | Xanthan gum, Sodium Alginate | 0.1 N HCl | USP Type II | 100 | 12 | 95.81 - 96.25 | Not specified | Not specified | asianjpr.com |
| Hydrodynamically Balanced System | HPMC, Sodium Bicarbonate, Citric Acid | 0.1 N HCl | USP Type XXIII | 50 | Not specified | Controlled release | Visual observation | Visual observation | ijrpr.com |
| Gastroretentive Floating Tablets | HPMC K4M, HPMC K15M, Carbopol 71G | 0.1 N HCl, pH 1.2 | USP Type II | 50 | 12 | Up to 99.20 | Visual observation | 10-12 | asiapharmaceutics.info |
| Gastroretentive Floating Tablets | Gum Kondagagu, Gum Olibanum, Locust bean Gum | 0.1 N HCl | USP Type II | 100 | 12 | Up to 99.54 | 33 | Total Floating Time | jddtonline.info |
| Floating Matrix Tablets | HPMC K4M, HPMC K15M, HPMC K100M | 0.1N HCl | Not specified | Not specified | Not specified | Sufficient release | < 1 min 10 sec | >14 | pharmacreations.com |
| Gas Powered System | Hydrophilic polymers, Trigonella foenum mucilage | 0.1N HCL | Paddle type | 50 | 24 | Almost 99 | < 15 min (21-24 sec for best) | >24 | globalresearchonline.net |
| Mucoadhesive Tablet | Sodium Alginate, Xanthan gum, Karaya gum | Not specified | Not specified | Not specified | Not specified | Sustained release | Buoyancy lag time | Total mucoadhesion time | nih.gov |
Pre-Clinical Animal Models
Pre-clinical animal models are utilized to evaluate the in vivo performance of this compound and its formulations, particularly in assessing gastroretention and therapeutic effects.
Gastroretention Studies: Animal models, such as rabbits, are used to study the gastroretentive properties of formulations like mucoadhesive tablets. nih.gov Techniques like X-ray imaging are employed to visualize the location and retention time of the dosage form in the stomach. Radiological evidence has shown that formulated this compound mucoadhesive tablets can remain adhered in a rabbit's stomach for over 10 hours. nih.gov
Studies on Gastric Acid Secretion and Gastroprotection: Animal models (e.g., rats) are used to investigate this compound's effects on gastric acid secretion and its gastroprotective actions. Studies in rats have demonstrated that this compound can inhibit distention-induced gastric acid secretion through mechanisms that may involve capsaicin-sensitive afferent nerves, in addition to its H2 receptor antagonism. nih.govresearchgate.net Research has also explored this compound's ability to enhance the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO) in the rat stomach, which are involved in gastric mucosal defense. nih.gov
Other Pre-clinical Evaluations: Animal models can also be used to assess the anti-ulcerative activity of this compound formulations. ijper.org Furthermore, studies on the effects of this compound on bone metabolism have been conducted using in vitro cell cultures (e.g., murine RAW264.7 cells) to analyze its impact on osteoclast differentiation and activity, which can be considered a pre-clinical step before in vivo bone studies. hpylori.or.kr These in vitro studies showed that this compound decreased the activation of osteoclasts in a dose-dependent manner. hpylori.or.kr
Table 2: Selected Pre-Clinical Animal Study Findings
| Animal Model | Study Focus | Key Findings | Source |
| Rabbit | Gastroretention of mucoadhesive tablets | Formulated tablets remained adhered in the stomach for >10 hours (via X-ray imaging). | nih.gov |
| Rat | Effects on gastric acid secretion and afferent nerves | Inhibited distention-induced gastric acid secretion; modulated capsaicin-sensitive afferent nerves; enhanced CGRP and NO release. | nih.govresearchgate.net |
| Rat | Anti-ulcerative activity of formulations | Assessed anti-ulcerative effects of floating microspheres. | ijper.org |
| Murine RAW264.7 cells (in vitro) | Effects on osteoclast differentiation and activity (pre-clinical bone study) | Decreased the activation of osteoclasts and reduced expression of related genes (calcitonin receptor, c-fos, NFATc1, MMP-9, Src) in a dose-dependent manner. | hpylori.or.kr |
Gastric Acid Secretion Models (e.g., Distention-Induced, Carbachol-Induced)
Gastric acid secretion models in animals, particularly rats, have been instrumental in evaluating this compound's antisecretory effects. The pylorus-ligated rat model, where the pylorus is surgically closed to prevent gastric emptying, allows for the collection and measurement of accumulated gastric acid. researchgate.net In this model, instilling saline into the stomach (distention-induced) stimulates acid output, which can be suppressed by vagotomy or atropine, indicating a dependence on the parasympathetic vagal nerve. researchgate.net this compound has been shown to inhibit distention-induced acid secretion in pylorus-ligated rats, an effect not fully replicated by other H2-receptor antagonists like famotidine or cimetidine at doses sufficient to block histamine-dependent secretion. researchgate.net
Carbachol-induced gastric acid secretion models involve the intravenous administration of carbachol (B1668302), a cholinergic agonist, to stimulate acid release. researchgate.net Studies in Sprague-Dawley rats have demonstrated that this compound strongly inhibits carbachol-induced gastric acid secretion. researchgate.net This inhibition was partially reversed by the co-administration of L-NMMA, a nitric oxide synthase inhibitor, suggesting a role for nitric oxide in this compound's antisecretory action under these conditions. researchgate.net However, denervation with capsaicin or administration of the TRPV1 antagonist capsazepine (B1668289) had little effect on this compound's antisecretory action in this model, indicating that this particular effect is largely independent of capsaicin-sensitive afferent nerves and TRPV1 channels. researchgate.net
Experimental Ulcer and Mucosal Injury Models
Various experimental models have been employed to assess this compound's protective effects against gastric and intestinal mucosal injury. These models often involve inducing damage through chemical or pharmacological means.
One common approach is the induction of gastric lesions using agents like monochloramine (NH2Cl) or ammonia (B1221849) solution. Oral administration of monochloramine to unanesthetized rats produces hemorrhagic gastric lesions. nih.gov this compound has demonstrated dose-dependent inhibition of these lesions, with the protective effect significantly reduced or abolished by sensory deafferentation with capsaicin pretreatment. nih.gov Similarly, models using ammonia solution or sodium taurocholate (TCA) in drinking water for extended periods (e.g., 4 to 13 weeks) induce chronic gastritis characterized by mucosal thinning, decreased parietal cell numbers, and in the case of TCA, cell infiltration and mucosal fibrosis. nih.gov Oral administration of this compound after withdrawal of these agents has been shown to accelerate the recovery of mucosal thickness and parietal cell numbers, effects not observed with cimetidine or famotidine at equipotent antisecretory doses. nih.gov
Indomethacin-induced ulceration models are frequently used to study mucosal injury, particularly in the small intestine. Subcutaneous administration of indomethacin (B1671933) to rats leads to intestinal ulcers. karger.comkarger.com this compound has been found to protect against indomethacin-induced intestinal ulceration in rats. karger.comkarger.com This protective action was not mimicked by cimetidine or omeprazole (B731) and was significantly attenuated or abolished by sensory deafferentation, suggesting mediation through capsaicin-sensitive sensory neurons. karger.comjpp.krakow.pl this compound also suppressed increases in myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS) activities and enhanced mucus secretion in the small intestine in this model. karger.com
Another model involves chemotherapy-induced mucositis, such as that caused by 5-fluorouracil (B62378) (5-FU). researchgate.nettandfonline.com this compound has been shown to ameliorate 5-FU-induced mucosal damage and decreased mucin accumulation in the stomach, jejunum, and ileum of rats. researchgate.nettandfonline.com This effect on mucin accumulation was not observed with omeprazole or lansoprazole (B1674482). tandfonline.com
Experimental Ulcer and Mucosal Injury Models and this compound's Effects:
| Model Type | Inducing Agent | Animal Model | Key Finding | Citation |
| Gastric Lesions | Monochloramine (NH2Cl) | Rats | Inhibits hemorrhagic lesions; effect dependent on sensory neurons. | nih.gov |
| Chronic Gastritis | Ammonia or TCA | Rats | Accelerates recovery of mucosal thickness and parietal cell number. | nih.gov |
| Intestinal Ulceration | Indomethacin | Rats | Protects against ulceration; effect mediated by capsaicin-sensitive sensory neurons. | karger.comkarger.com |
| Chemotherapy-induced | 5-Fluorouracil (5-FU) | Rats, Mice | Ameliorates mucosal damage and increases mucin accumulation in stomach and small intestine. | researchgate.nettandfonline.com |
| Reflux Esophagitis | Pyloric ligation | Rats | Reduces hemorrhagic esophageal lesion size; involves capsaicin-sensitive afferent neurons. | caymanchem.com |
| Post-ESD Gastric Ulcers | Endoscopic Submucosal Dissection | Humans (Clinical) | Equivalent therapeutic effects to rabeprazole (B1678785) in healing and preventing bleeding. | nih.gov |
Capsaicin-Sensitive Neuron Deafferentation Models
Chemical deafferentation using capsaicin is a critical technique employed to investigate the role of capsaicin-sensitive afferent neurons in the effects of this compound. researchgate.netnih.govnih.gov A large dose of capsaicin administered subcutaneously can cause functional ablation of these neurons. karger.comjpp.krakow.pl Studies using this method have shown that the gastroprotective actions of this compound against various insults, such as indomethacin-induced intestinal ulceration and monochloramine-induced gastric lesions, are significantly attenuated or abolished in capsaicin-deafferented animals. nih.govkarger.comjpp.krakow.pl This indicates that the integrity and function of these sensory neurons are crucial for this compound's mucosal protective effects. karger.comjpp.krakow.pl However, the antisecretory action of this compound does not appear to be affected by denervation of capsaicin-sensitive afferent nerves. researchgate.net
Genetically Modified Animal Models (e.g., TRPV1 Knockout Mice)
Genetically modified animal models, specifically those lacking the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, have been used to further investigate the involvement of this specific receptor in this compound's actions. TRPV1 is a ligand-gated ion channel that is activated by capsaicin, heat, and other stimuli and is present on capsaicin-sensitive afferent neurons. nih.govenvigo.com
Studies using TRPV1 knockout (TRPV1-/-) mice have provided insights into the role of TRPV1 signaling in this compound's protective effects. For instance, this compound has been shown to attenuate 5-fluorouracil-induced intestinal mucositis in wild-type mice, but this protective effect was absent in TRPV1-/- mice. jpp.krakow.plcaymanchem.com This suggests that intact TRPV1 signaling is essential for the activation of sensory afferent neurons induced by this compound, which contributes to its protective properties against chemotherapy-induced mucositis. jpp.krakow.pl Research also indicates that while this compound activates capsaicin-sensitive afferent neurons, this activation may occur independently of direct binding to TRPV1. jpp.krakow.plnih.gov
Genetically Modified Animal Models in this compound Research:
| Model Type | Genetic Modification | Research Focus | Key Finding | Citation |
| Mouse Model | TRPV1 Knockout | Role of TRPV1 in this compound's protective effects against chemotherapy-induced mucositis. | This compound's protective effect against 5-FU-induced mucositis is absent in TRPV1-/- mice. | jpp.krakow.plcaymanchem.com |
| Rat Model | TRPV1 Knockout | Role of TRPV1 in pain, nociception, thermoregulation, and cannabinoid responses. | TRPV1 knockout rats show hyposensitivity to thermal pain and lack TRPV1 protein expression. (General TRPV1 KO model, not specifically this compound study cited for this detail) | envigo.com |
Gastrointestinal Peptide and Neurotransmitter Release Measurements
Measurement of gastrointestinal peptide and neurotransmitter release is a key methodology for understanding the signaling pathways involved in this compound's effects, particularly its interaction with capsaicin-sensitive afferent neurons. nih.govnih.gov Calcitonin gene-related peptide (CGRP) is a neuropeptide released from these neurons and plays a role in gastric mucosal defense, including increasing blood flow and stimulating mucin production. researchgate.netnih.goviiarjournals.org Nitric oxide (NO) is another mediator involved in these processes. researchgate.netnih.gov
Studies have utilized techniques such as enzyme immunoassay (EIA) and microdialysis systems to measure the release of CGRP and NO from isolated rat stomachs. nih.govnih.gov These studies have shown that while this compound alone does not significantly affect basal CGRP or NO release, it dose-dependently enhances the release of both CGRP and NO induced by a submaximal dose of capsaicin. nih.govnih.gov This potentiation of capsaicin-stimulated peptide and neurotransmitter release by this compound is considered a key mechanism underlying its gastroprotective action. nih.govnih.gov
Specific binding studies, such as using [3H]-resiniferatoxin (RTX) binding to TRPV1 receptors, have also been conducted to investigate if this compound directly interacts with TRPV1. nih.govnih.gov These studies have indicated that this compound does not have a significant effect on specific [3H]-RTX and capsaicin binding to TRPV1 in the rat stomach, suggesting that its modulation of capsaicin-sensitive afferent nerves is not primarily through direct binding to this receptor. nih.govnih.gov
Clinical Study Designs in Human Subjects
Clinical studies in human subjects are essential to evaluate the efficacy and safety of this compound in various gastrointestinal conditions. These studies employ different designs to assess therapeutic outcomes and compare this compound to other treatments.
Open-Label and Blinded Study Protocols
Clinical trials investigating this compound have utilized both open-label and blinded study protocols.
Open-label studies are those where both the researchers and the participants know which treatment is being administered. clinicaltrials.gov An example includes an observational, prospective, uncontrolled, open-label multi-centric study conducted in India to evaluate the symptomatic efficacy and safety of this compound in patients with acid peptic disorders. researchgate.net Another open-label, randomized, controlled trial compared the effectiveness of this compound versus pantoprazole (B1678409) in patients with uninvestigated dyspepsia. nih.govresearchgate.net Open-label designs can be useful for initial assessments of efficacy and tolerability in a real-world setting.
Blinded studies, such as single-blind or double-blind protocols, are designed to minimize bias by ensuring that one or more parties involved in the trial are unaware of the treatment assignments. clinicaltrials.gov A double-blind, randomized, non-inferiority trial compared the efficacy and safety of this compound, famotidine, and omeprazole in patients with erosive esophagitis. researchgate.net In this type of study, neither the patients nor the researchers assessing the outcomes know which drug each patient is receiving. clinicaltrials.gov Blinded designs, particularly double-blind, are considered the gold standard for evaluating treatment efficacy as they reduce the potential for observer or participant bias. clinicaltrials.gov
Comparative clinical studies have frequently been conducted using randomized designs to compare this compound with other H2-receptor antagonists or proton pump inhibitors (PPIs) for conditions like peptic ulcers, gastritis, and dyspepsia. nih.govresearchgate.netzuventus.com These studies assess outcomes such as ulcer healing rates, symptom relief, and Helicobacter pylori eradication rates. nih.govzuventus.com For example, a randomized trial compared this compound and rabeprazole for the treatment of post-endoscopic submucosal dissection (ESD) gastric ulcers, assessing ulcer reduction rates and healing stages. nih.gov Another randomized, double-blind, placebo-controlled, crossover study investigated the effects of this compound on aspirin-induced gastric mucosal damage in healthy volunteers. researchgate.net
Clinical Study Designs for this compound:
| Study Design | Blinding | Purpose | Examples | Citation |
| Randomized Controlled Trial | Open-Label | Compare efficacy/safety of this compound vs. other treatments (e.g., pantoprazole) in specific conditions. | This compound vs. pantoprazole in uninvestigated dyspepsia; this compound vs. rabeprazole in post-ESD gastric ulcers. | nih.govnih.govresearchgate.net |
| Randomized Controlled Trial | Double-Blind | Rigorous comparison of efficacy/safety against comparators or placebo, minimizing bias. | This compound vs. famotidine vs. omeprazole in erosive esophagitis; this compound vs. placebo in aspirin-induced damage. | researchgate.netresearchgate.net |
| Observational, Prospective, Uncontrolled, Open-Label | Open-Label | Evaluate symptomatic efficacy and safety in a real-world setting. | This compound in acid peptic disorders. | researchgate.net |
| Bioequivalence Study | Open-Label | Compare pharmacokinetic profiles of different formulations. | This compound tablet formulations under fasting conditions. | researchgate.netnih.gov |
Randomized Controlled Trials (RCTs)
Randomized Controlled Trials (RCTs) have been a cornerstone in evaluating the clinical effectiveness of this compound for various conditions, particularly acid-peptic disorders. These trials typically involve randomly assigning participants to receive either this compound or a comparator treatment, which can include other histamine H2-receptor antagonists (H2-RAs), proton pump inhibitors (PPIs), or placebo.
Studies have compared this compound with pantoprazole in patients with uninvestigated dyspepsia. One such prospective, open-label RCT found no clinically worthwhile difference between this compound and pantoprazole in the empirical treatment of uninvestigated dyspepsia over an 8-week period. Both drugs appeared to alleviate reflux, pain, and dysmotility symptoms. nih.govnih.gov
Another randomized, comparative-controlled clinical trial investigated this compound versus rabeprazole in patients with heartburn-dominant uninvestigated dyspepsia. This study reported a significant difference in favor of this compound for symptom relief (89.90% for this compound versus 65.26% for rabeprazole, P < 0.01) and symptom resolution (70.71% for this compound versus 25.26% for rabeprazole, P < 0.01) at the end of week 4. researchgate.netresearchgate.net
In the context of reflux esophagitis, a randomized, double-blind, controlled study compared this compound with placebo and famotidine in Japanese patients with mild reflux esophagitis. The healing rates at 8 weeks were 71.0% in the this compound group, 61.4% in the famotidine group, and 9.7% in the placebo group, demonstrating this compound's superiority over placebo and non-inferiority to famotidine in terms of endoscopic healing rates. nih.gov Another multi-center, randomized, double-blind trial also compared this compound with famotidine and omeprazole for reflux esophagitis, with healing rates at 8 weeks reported as 70.14% for this compound, 63.45% for famotidine, and 85.71% for omeprazole. researchgate.netnih.gov
RCTs have also explored the potential of this compound in other areas, such as the prevention of chemotherapy-induced peripheral neuropathy (CIPN) in patients treated with carboplatin (B1684641) and paclitaxel (B517696). A randomized, open-label study assigned patients to receive chemotherapy with or without this compound. While a statistically significant preventive effect on CIPN was not demonstrated, this compound scores on a patient-based questionnaire showed a trend toward decreased neurotoxicity as chemotherapy proceeded. amegroups.orgresearchgate.net
Table 1: Comparative Efficacy Findings from Selected RCTs
| Condition | Comparator | Outcome Measure | This compound Result (%) | Comparator Result (%) | P-value | Source |
| Uninvestigated Dyspepsia | Pantoprazole | Symptom Response (4 wks) | 45.61 | 48.33 | 0.854 | nih.gov |
| Uninvestigated Dyspepsia | Pantoprazole | Symptom Resolution (4 wks) | 12.28 | 5.00 | 0.197 | nih.gov |
| Uninvestigated Dyspepsia | Pantoprazole | Symptom Response (8 wks) | 52.63 | 56.67 | 0.712 | nih.gov |
| Uninvestigated Dyspepsia | Pantoprazole | Symptom Resolution (8 wks) | 33.33 | 30.00 | 0.843 | nih.gov |
| Heartburn-Dominant Dyspepsia | Rabeprazole | Symptom Relief (4 wks) | 89.90 | 65.26 | < 0.01 | researchgate.netresearchgate.net |
| Heartburn-Dominant Dyspepsia | Rabeprazole | Symptom Resolution (4 wks) | 70.71 | 25.26 | < 0.01 | researchgate.netresearchgate.net |
| Mild Reflux Esophagitis | Famotidine | Endoscopic Healing (8 wks) | 71.0 | 61.4 | Non-inferiority shown | nih.gov |
| Mild Reflux Esophagitis | Placebo | Endoscopic Healing (8 wks) | 71.0 | 9.7 | Superiority shown | nih.gov |
| Erosive Esophagitis | Famotidine | Endoscopic Healing (8 wks) | 70.14 | 63.45 | Non-inferiority shown | researchgate.netnih.gov |
| Erosive Esophagitis | Omeprazole | Endoscopic Healing (8 wks) | 70.14 | 85.71 | - | researchgate.netnih.gov |
| Erosive Esophagitis | Famotidine | Clinical Improvement | 53.73 | 39.55 | 0.0200 | researchgate.netnih.gov |
Crossover and Non-Inferiority Trial Designs
Crossover and non-inferiority designs have been employed in this compound research for specific objectives. A crossover study design was utilized in an open-label, randomized bioequivalence study to compare the pharmacokinetic profiles of different this compound 10 mg formulations in healthy adult volunteers under fasting conditions. researchgate.netnih.gov This design involves each participant receiving both treatments being compared, in a randomized order, with a washout period in between.
Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an existing standard treatment. libguides.comeuropa.eufda.gov As mentioned in the RCT section, non-inferiority trials have been conducted to compare this compound with famotidine in patients with reflux esophagitis, with the primary endpoint being complete endoscopic healing rates. nih.govresearchgate.netnih.gov These trials define a pre-specified non-inferiority margin to determine if the new treatment's efficacy is within an acceptable range of the comparator. europa.eufda.gov For example, one study assumed a non-inferiority margin of -15% for the difference in healing rates between this compound and famotidine. researchgate.netnih.gov The results showed that this compound was non-inferior to famotidine in terms of healing rates and superior in terms of symptom relief. researchgate.netnih.gov
Pharmacokinetic and Pharmacodynamic Modeling Approaches
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling approaches have been used to understand the absorption, distribution, metabolism, excretion, and effects of this compound in the body. Studies have investigated the PK and PD properties of this compound after oral administration in healthy subjects, sometimes in comparison with other drugs like famotidine. nih.govresearchgate.netresearchgate.net
These studies have utilized modeling techniques such as one-compartment pharmacokinetic models to describe the drug's concentration-time profile in plasma. researchgate.net Pharmacodynamic modeling, such as the sigmoid E(max) model, has been applied to characterize the relationship between this compound plasma concentration and its effect on intragastric pH (a measure of gastric acid suppression). researchgate.net The concept of an effect site compartment has also been incorporated into models to account for delays between plasma concentration and the observed effect. researchgate.net Non-compartmental models have also been used for PK analysis in bioequivalence studies. researchgate.netnih.gov
Research indicates that the PK/PD properties of this compound can differ from those of other H2-RAs like famotidine, particularly several hours after administration. researchgate.net
Endoscopic Healing Rate Assessments
Endoscopic healing rate assessment is a critical outcome measure in studies evaluating the efficacy of this compound for conditions affecting the upper gastrointestinal tract, such as reflux esophagitis, gastritis, and peptic ulcers. This involves using an endoscope to visually examine the lining of the esophagus, stomach, and duodenum and assess the degree of healing of any lesions.
Clinical trials have reported high endoscopic healing rates with this compound in patients with mild reflux esophagitis, gastritis, and peptic ulcer. nih.govresearchgate.netnih.govzuventus.comresearchgate.net For instance, in a study on mild reflux esophagitis, this compound demonstrated a healing rate of 71.0% at 8 weeks. nih.gov Another study focusing on gastritis and peptic ulcer reported complete endoscopic healing in all patients treated with this compound for gastritis after 4 weeks and healing rates of 72.00% for gastric or duodenal ulcers. zuventus.com These assessments provide objective evidence of the morphological changes in the mucosa in response to this compound treatment.
Table 2: Endoscopic Healing Rates in this compound Studies
| Condition | This compound Healing Rate (%) | Timeframe | Comparator Healing Rate (%) | Source |
| Mild Reflux Esophagitis | 71.0 | 8 weeks | Famotidine: 61.4, Placebo: 9.7 | nih.gov |
| Erosive Esophagitis | 70.14 | 8 weeks | Famotidine: 63.45, Omeprazole: 85.71 | researchgate.netnih.gov |
| Gastritis | 100 | 4 weeks | Rabeprazole: 95.24 | zuventus.com |
| Gastric or Duodenal Ulcer | 72.00 | 4 weeks | Rabeprazole: 79.16 | zuventus.com |
Patient-Reported Outcome Measures (PROMs) and Quality of Life (QoL) Instruments
In the study investigating this compound for preventing CIPN, patient-based questionnaires such as the Patient Neurotoxicity Questionnaire (PNQ) and the Functional Assessment of Cancer Therapy/Gynecologic Oncology Group-Neurotoxicity (FACT/GOG-Ntx) were used to assess peripheral neuropathy and its impact on quality of life. amegroups.orgresearchgate.net While there was no significant difference in PNQ scores, FACT/GOG-Ntx scores in the this compound group showed a trend toward decreased neurotoxicity. researchgate.net
Computational and In Silico Methods
Computational and in silico methods play a valuable role in drug research by providing insights into molecular interactions and predicting properties without extensive experimental work. researchgate.netjpionline.orgplos.orgnih.gov These techniques can complement in vitro and in vivo studies and help to expedite the drug discovery and optimization process. researchgate.netjpionline.org
For this compound, computational approaches have been utilized to investigate its interactions with biological molecules. nih.govnih.gov
Molecular Docking Simulations
Molecular docking simulations are a key in silico technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor, e.g., a protein) when bound to form a stable complex. jpionline.orgplos.orgfrontiersin.org This method helps to understand the binding mechanism, affinity, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.govfrontiersin.org
Molecular docking simulations have been employed in studies involving this compound to explore its binding characteristics. For instance, molecular docking was used alongside spectroscopic techniques to investigate the binding mechanism between this compound and human serum albumin (HSA). nih.gov These simulations, consistent with experimental data, provided three-dimensional models of the this compound-HSA complex and indicated the presence of hydrophobic forces and hydrogen interactions in the binding. nih.gov Another study used molecular docking analysis to support the finding that this compound interacts with calf thymus DNA (ctDNA) via a minor groove binding mode. nih.gov
Computational studies, including molecular docking, contribute to a deeper understanding of this compound's behavior at the molecular level and its potential interactions with various biological targets.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. This provides insights into the structural, dynamical, and thermodynamical properties of molecular systems, such as the interaction between a drug molecule and a protein or DNA. mdpi.comfrontiersin.org
In the context of this compound research, MD simulations have been applied to investigate its interactions at a molecular level. One study explored the binding properties of this compound with calf thymus DNA (ctDNA) using a combination of experimental and theoretical approaches, including MD simulations. nih.gov The MD simulations in this study indicated that this compound could steadily bind with the middle part of DNA composed of adenine-thymine (A-T) base pairs, although it showed a tendency to depart from the cytosine-guanine (C-G) rich regions. nih.gov This supported experimental findings suggesting that this compound interacts with ctDNA through a minor groove binding mode. nih.gov
MD simulations have also been employed in studies related to the formulation and delivery of this compound, such as investigating intermolecular interactions in solid dispersion systems aimed at improving dissolution profiles and content uniformity. researchgate.nettandfonline.com
Analytical Techniques for Biological Sample Quantification
Quantifying drug concentrations in biological samples is crucial for understanding pharmacokinetics and pharmacodynamics. Various analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful analytical technique widely used for the identification and quantification of compounds in complex biological matrices due to its high sensitivity and selectivity. americanpharmaceuticalreview.comresearchgate.netnih.govnih.gov LC/MS/MS couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. americanpharmaceuticalreview.comresearchgate.netnih.gov
LC/MS/MS methods have been developed and validated for the quantification of this compound in human plasma. researchgate.netresearchgate.net These methods typically involve sample preparation steps, such as liquid-liquid extraction, to isolate this compound from the plasma matrix. researchgate.net The extracted samples are then injected into the LC system, where this compound is separated based on its physicochemical properties before entering the mass spectrometer for detection and quantification. researchgate.net One validated LC-ESI-MS method for this compound in human plasma utilized a C18 column and gradient elution, achieving sensitive and specific quantification. researchgate.net Such methods are essential for conducting pharmacokinetic studies to determine parameters like drug absorption, distribution, metabolism, and excretion. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for separating, identifying, and quantifying components in a mixture. HPLC offers high resolution and sensitivity, making it suitable for analyzing pharmaceutical compounds in various matrices.
RP-HPLC methods have been developed for the determination of this compound in human plasma and pharmaceutical formulations. researchgate.netresearchgate.net These methods often utilize a reverse-phase C18 column and a mobile phase consisting of a mixture of buffer and organic solvent, such as methanol (B129727) or acetonitrile. researchgate.netresearchgate.net Detection is typically carried out using a UV or Photo Diode Array (PDA) detector at a specific wavelength where this compound absorbs light. researchgate.netresearchgate.net
One validated RP-HPLC method for this compound in human plasma used a Phenomenex Gemini c18 column and a mobile phase of methanol and di-potassium hydrogen phosphate buffer, with detection at 216 nm. researchgate.net This method demonstrated linearity in the range of 50-1000 ng/mL, with a correlation coefficient of 0.9996. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were reported as 10 ng/mL and 30 ng/mL, respectively. researchgate.net Intra- and inter-day precision and accuracy were found to be within acceptable limits, and the mean recovery was 94.57%. researchgate.net Another RP-HPLC method for pharmacokinetic studies in rabbit plasma used a Hypersil silica (B1680970) C18 column and a mobile phase of phosphate buffer and acetonitrile, with analysis at 215 nm. This method showed linearity in the range of 50-200 ng/mL with a correlation coefficient of 0.9993.
These HPLC methods are valuable tools for quality control, content uniformity testing, and pharmacokinetic studies of this compound. researchgate.netresearchgate.net
Enzyme Immunoassays (EIA) for Peptide Analysis
Enzyme Immunoassays (EIA), also known as Enzyme-Linked Immunosorbent Assays (ELISA), are plate-based assays designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. americanpharmaceuticalreview.com EIA utilizes antibodies to capture and detect the target analyte, often coupled with an enzyme that produces a detectable signal.
In the context of this compound research, EIA has been specifically used to quantify peptides that are influenced by this compound's pharmacological activity, such as calcitonin gene-related peptide (CGRP). nih.gov this compound is known to activate CGRP, which contributes to its gastroprotective effects. wikipedia.orgnih.gov Studies investigating the mechanism of action of this compound have utilized EIA to measure CGRP release from biological tissues, such as the isolated rat stomach. nih.gov
One study demonstrated that this compound enhanced the release of CGRP from the isolated rat stomach in a dose-dependent manner when stimulated by a submaximal dose of capsaicin. nih.gov While this compound alone did not affect basal CGRP release, it significantly augmented capsaicin-stimulated peptide release. nih.gov For example, at a concentration of 10⁻⁶ M, this compound increased CGRP release induced by 3×10⁻⁷ M capsaicin from 0.256 ± 0.018 to 0.573 ± 0.041 pg/mg wet weight. nih.gov These findings, obtained through EIA, provided direct evidence that this compound modulates the activity of capsaicin-sensitive afferent nerves, a key mechanism in its gastroprotective action. nih.gov EIA has also been used to study the effect of this compound on plasma concentrations of gastrointestinal peptides like CGRP and somatostatin (B550006) in humans, showing significant increases in their levels after this compound administration. researchgate.net
Data Tables
Table 1: RP-HPLC Method Validation Data for this compound in Human Plasma researchgate.net
| Parameter | Value |
| Linearity Range | 50-1000 ng/mL |
| Correlation Coefficient (r) | 0.9996 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 ng/mL |
| Intra-day Precision (%RSD) | < 3.92% |
| Inter-day Precision (%RSD) | < 3.98% |
| Mean Recovery (%) | 94.57% |
Table 2: Effect of this compound on Capsaicin-Stimulated CGRP Release from Isolated Rat Stomach nih.gov
| Treatment (with 3x10⁻⁷ M Capsaicin) | CGRP Release (pg/mg wet weight, mean ± s.e.mean) |
| Vehicle | 0.256 ± 0.018 |
| This compound (10⁻⁶ M) | 0.573 ± 0.041 |
Note: Data extracted from Figure 3 in the source, representing augmentation of capsaicin-stimulated release.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5282136 |
| Calcitonin Gene-Related Peptide | - |
| Somatostatin | - |
| Capsaicin | 154897 |
| Indomethacin | 3715 |
| Rabeprazole Sodium | 9568192 |
| Domperidone (B1670879) | 3151 |
| Diazepam | 3016 |
Note: PubChem CIDs for peptides (Calcitonin Gene-Related Peptide, Somatostatin) are not single entries like small molecules; they are complex peptides with variable forms.## Research Methodologies and Analytical Techniques Applied to this compound Studies
This compound, a second-generation histamine H₂ receptor antagonist, is a pharmaceutical compound used in the management of various gastrointestinal disorders. wikipedia.orgnewdrugapprovals.orgwikipedia.org Its therapeutic efficacy stems from a multimodal mechanism of action that includes inhibiting gastric acid secretion and providing gastroprotective effects. wikipedia.orgwikipedia.org Scientific investigations into the properties and actions of this compound employ a range of advanced research methodologies, from computational simulations exploring molecular interactions to sophisticated analytical techniques for quantifying the compound in biological systems.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational tools that model the time-dependent behavior of molecular systems. mdpi.comfrontiersin.org By simulating the movements of atoms and molecules based on physical laws, MD provides insights into molecular interactions, conformational changes, and thermodynamic properties. mdpi.comfrontiersin.org
In the context of this compound research, MD simulations have been utilized to understand its interactions at an atomic level. One study investigated the binding characteristics of this compound with calf thymus DNA (ctDNA). nih.gov The MD simulations in this research indicated that this compound could maintain stable binding with DNA regions rich in adenine-thymine (A-T) base pairs, although it showed a tendency to dissociate from guanine-cytosine (G-C) rich areas. nih.gov These simulation results corroborated experimental evidence suggesting that this compound interacts with ctDNA primarily through binding to the minor groove. nih.gov
Furthermore, MD simulations have found application in the study of this compound's physical form and formulation. Computational modeling, including MD simulations, has been used to predict intermolecular interactions within solid dispersion systems containing this compound, with the goal of improving the drug's dissolution profile and content uniformity. researchgate.nettandfonline.com
Virtual Screening for Drug Repurposing
Virtual screening is a computational technique used to rapidly assess large libraries of chemical compounds to identify potential drug candidates or discover new therapeutic uses for existing drugs (drug repurposing). biorxiv.orgnih.gov This method can significantly expedite the early stages of drug discovery by prioritizing compounds for in vitro or in vivo testing based on their predicted interactions with a biological target. biorxiv.orgnih.gov
While specific published studies detailing the virtual screening of this compound against a broad spectrum of targets for repurposing were not prominently found in the search results, the principles of virtual screening are applicable to exploring potential new indications for established drugs like this compound. biorxiv.orgnih.gov Virtual screening approaches can be structure-based, involving docking molecules into a target protein's binding site, or ligand-based, comparing molecular structures to known active compounds. nih.gov Given this compound's known activity as an H₂ antagonist and its additional pharmacological effects, virtual screening could serve as a valuable tool in future research to identify novel targets or therapeutic applications for this compound or its derivatives. Computational methods, including virtual screening and molecular docking simulations, are increasingly integrated into drug repurposing pipelines to identify promising candidates for various diseases. bharatividyapeeth.edufrontiersin.org
Analytical Techniques for Biological Sample Quantification
Accurate quantification of drug concentrations in biological samples is fundamental for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Several analytical techniques are routinely employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective analytical technique widely regarded as the gold standard for the quantification of small molecules, including pharmaceuticals, in complex biological matrices such as plasma, urine, and tissue extracts. americanpharmaceuticalreview.comresearchgate.netnih.govnih.gov The technique combines the separation power of liquid chromatography with the ability of tandem mass spectrometry to specifically detect and quantify target analytes based on their mass-to-charge ratio and fragmentation patterns. americanpharmaceuticalreview.comresearchgate.netnih.gov
Validated LC/MS/MS methods have been developed for the determination of this compound concentrations in human plasma. researchgate.netresearchgate.net These methods typically involve a sample preparation step, such as liquid-liquid extraction, to isolate this compound and an internal standard from the plasma matrix, thereby reducing interference from endogenous compounds. researchgate.net The extracted samples are then analyzed by LC/MS/MS, allowing for the precise quantification of this compound even at low concentrations. researchgate.net One reported LC-ESI-MS method for this compound in human plasma employed a C18 column and gradient elution, demonstrating its suitability for pharmacokinetic studies. researchgate.net These studies are crucial for evaluating the absorption, distribution, metabolism, and excretion of this compound in humans. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation, identification, and quantification of compounds in various samples, including pharmaceutical formulations and biological fluids. HPLC offers advantages in terms of resolution, speed, and quantitative accuracy.
Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound in both pharmaceutical dosage forms and biological samples like human and rabbit plasma. researchgate.netresearchgate.net These methods commonly utilize a C18 stationary phase and a mobile phase consisting of a mixture of aqueous buffer and an organic solvent like methanol or acetonitrile, often in an isocratic or gradient elution mode. researchgate.netresearchgate.net Detection is typically performed using UV or PDA detectors set at the maximum absorbance wavelength of this compound. researchgate.netresearchgate.net
A validated RP-HPLC method for quantifying this compound in human plasma used a Phenomenex Gemini c18 column and a mobile phase composed of methanol and di-potassium hydrogen phosphate buffer (pH 9.5). researchgate.net Detection was carried out at 216 nm. researchgate.net This method exhibited linearity over a concentration range of 50-1000 ng/mL, with a correlation coefficient (r) of 0.9996. researchgate.net The method's sensitivity was demonstrated by a Limit of Detection (LOD) of 10 ng/mL and a Limit of Quantitation (LOQ) of 30 ng/mL. researchgate.net Precision and accuracy were confirmed through intra- and inter-day variability studies, with deviations below 3.92% and 3.98%, respectively, and a mean recovery of 94.57%. researchgate.net Another RP-HPLC method was developed for pharmacokinetic studies of this compound in rabbit plasma, using a Hypersil silica C18 column and detection at 215 nm. This method showed linearity in the range of 50-200 ng/mL with a correlation coefficient of 0.9993. These HPLC methods are crucial for quality control and pharmacokinetic assessments of this compound. researchgate.netresearchgate.net
Table 1: Selected Validation Parameters for RP-HPLC Method for this compound in Human Plasma researchgate.net
| Parameter | Value |
| Linearity Range (ng/mL) | 50-1000 |
| Correlation Coefficient (r) | 0.9996 |
| LOD (ng/mL) | 10 |
| LOQ (ng/mL) | 30 |
| Intra-day Precision (%RSD) | < 3.92 |
| Inter-day Precision (%RSD) | < 3.98 |
| Mean Recovery (%) | 94.57 |
Enzyme Immunoassays (EIA) for Peptide Analysis
Enzyme Immunoassays (EIA), also known as ELISA, are immunological methods used for detecting and quantifying specific antigens or antibodies in a sample. americanpharmaceuticalreview.com EIA is particularly useful for analyzing biological molecules such as peptides, proteins, and hormones, often employing enzyme-linked antibodies to generate a measurable signal.
In the context of this compound research, EIA has been specifically applied to quantify peptides that are involved in its mechanism of action, such as calcitonin gene-related peptide (CGRP). nih.gov this compound is known to stimulate the release of CGRP, a neuropeptide with various physiological effects, including vasodilation and modulation of gastric mucosal blood flow, contributing to this compound's gastroprotective properties. wikipedia.orgnih.gov
Studies investigating the effects of this compound on afferent nerves have utilized EIA to measure the release of CGRP from isolated tissues, such as the rat stomach. nih.gov One study demonstrated that while this compound alone did not affect basal CGRP release, it significantly enhanced CGRP release stimulated by capsaicin in a dose-dependent manner. nih.gov For instance, at a concentration of 10⁻⁶ M, this compound augmented the CGRP release induced by 3×10⁻⁷ M capsaicin from a basal level of 0.256 ± 0.018 pg/mg wet weight to 0.573 ± 0.041 pg/mg wet weight. nih.gov These EIA-based findings provided direct evidence for this compound's ability to modulate capsaicin-sensitive afferent nerve activity, which is integral to its gastroprotective effects. nih.gov EIA has also been used in human studies to show that this compound administration leads to increased plasma concentrations of CGRP and somatostatin. researchgate.net
Table 2: Effect of this compound on Capsaicin-Stimulated CGRP Release in Isolated Rat Stomach nih.gov
| Treatment (with 3x10⁻⁷ M Capsaicin) | CGRP Release (pg/mg wet weight, mean ± s.e.mean) |
| Vehicle | 0.256 ± 0.018 |
| This compound (10⁻⁶ M) | 0.573 ± 0.041 |
Q & A
Q. What analytical methods are recommended for quantifying Lafutidine and its impurities in bulk and dosage forms?
A reversed-phase ultra-performance liquid chromatography (UPLC) method with a gradient elution system is recommended for separating this compound from its related substances (Imp-A to Imp-D). The mobile phase typically combines 0.1M ammonium acetate buffer (pH 7.5) and methanol (80:20 v/v) at 1.4 mL/min flow rate, with detection at 290 nm . This method adheres to ICH Q2(R1) guidelines, ensuring specificity, precision (RSD ≤1.5%), and accuracy (80–120% recovery). Stability-indicating properties are validated via forced degradation studies (acid/alkali hydrolysis, oxidation), with mass balance ≥95% .
Q. How can researchers ensure reproducibility in this compound synthesis?
Two synthetic routes are validated:
- Route 1 : React 2-bromo-4-(piperidin-1-ylmethyl)pyridine (I) with 4-amino-2(Z)-buten-1-ol (II) in THF/NaH to form intermediate (III), followed by condensation with 2-(2-furylmethylsulfonyl)acetic acid (IV) using EDCD .
- Route 2 : Use 2-chloro-4-(piperidin-1-ylmethyl)pyridine (V) and 4-(tetrahydropyranyloxy)-2(Z)-buten-1-ol (VI) to yield intermediate (VII), followed by deprotection and sulfonation .
Key parameters include temperature control (±2°C) and stoichiometric ratios (1:1.05 for intermediates). Intermediate purity must exceed 98% (HPLC) before proceeding.
Q. What physicochemical properties of this compound are critical for formulation design?
this compound is a white to pale yellowish crystalline powder with polymorphism. Solubility varies significantly: freely soluble in acetic acid, sparingly in ethanol, and practically insoluble in water. UV-Vis spectra (methanol, 1:20,000) show λmax at 290 nm . Polymorph stability must be assessed via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to ensure batch consistency.
Advanced Research Questions
Q. How can conflicting degradation profiles of this compound in accelerated stability studies be resolved?
Discrepancies often arise from impurity co-elution or matrix interference. Solutions include:
- Peak Purity Analysis : Use photodiode array (PDA) detectors to confirm peak homogeneity (purity angle < threshold) .
- Method Robustness Testing : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to assess resolution stability .
- Mass Spectrometry Cross-Validation : LC-MS/MS can identify co-eluting degradants (e.g., sulfoxide derivatives) missed by UPLC .
Q. What experimental design strategies optimize this compound’s gastro-retentive formulations?
A Box-Behnken design is effective for raft-forming systems. Variables include polymer concentration (e.g., HPMC K4M: 10–20%), gas-generating agents (sodium bicarbonate: 5–15%), and viscosity modifiers (xanthan gum: 0.5–2%). Responses: floating lag time (<2 min), drug release (≥80% at 12h), and gel strength (≥50 g/cm²). Validation requires ANOVA (p <0.05) and desirability function analysis .
Q. How do surfactants enhance this compound’s solubility in solid dispersion systems?
Polyvinyl caprolactam-polyvinyl acetate-PEG graft copolymer (Soluplus®) with surfactants (PEG 400, Lutrol F127) increases dissolution rates by reducing crystalline lattice energy. Optimal ratios (Soluplus:Lutrol F127 = 3:1) achieve 90% drug release in 60 min (vs. 40% for pure this compound) via hot-melt extrusion (HME) at 120°C . Characterization via FTIR confirms hydrogen bonding between this compound’s sulfonyl group and copolymer carbonyl.
Methodological Notes
- Sample Stability : Analytical solutions remain stable for 48h at 25°C; refrigerated storage (4°C) extends stability to 7 days .
- Polymorph Control : Use solvent-mediated crystallization (methanol/water, 70:30) to isolate the thermodynamically stable Form I .
- Ethical Compliance : For human pharmacokinetic studies, adhere to ICH E6 guidelines, with informed consent and IRB approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
